The compound 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (CAS No. 1171527-49-3) is a highly versatile, trifunctional heterocyclic building block[1]. It serves as a foundational scaffold in modern medicinal chemistry, particularly in the design and synthesis of small-molecule kinase inhibitors[2].
Structurally, the molecule is defined by three distinct functional domains, each offering orthogonal reactivity:
The Pyrimidine Core: Provides rigid planarity and critical nitrogen atoms (N1, N3) that act as hydrogen bond acceptors.
The C4-Morpholine Ring: A saturated heterocycle that frequently serves as a hinge-binding motif in the ATP-binding cleft of kinases[3].
The C2-Chlorine and C5-Iodine Halogens: Two electronically and sterically distinct leaving groups that allow for sequential, site-selective functionalization without the need for protecting groups[4].
Optimal starting mass; allows for downstream additions while remaining within Lipinski's Rule of 5 limit (<500 Da).
Molecular Formula
C₈H₉ClIN₃O
Contains heavy halogens, providing distinct isotopic signatures for mass spectrometry tracking.
Hydrogen Bond Donors
0
Enhances passive membrane permeability.
Hydrogen Bond Acceptors
4 (N, N, N, O)
High capacity for interacting with target protein backbones (e.g., kinase hinge regions).
Rotatable Bonds
1
High structural rigidity, minimizing entropic penalty upon target binding.
Phase II: Mechanistic Rationale in Targeted Therapeutics
The specific substitution pattern of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is not arbitrary; it is the result of rational drug design principles targeting the kinome.
The Causality of Regioselectivity
In the synthesis of this scaffold from 2,4-dichloro-5-iodopyrimidine, the morpholine ring is introduced via Nucleophilic Aromatic Substitution (SₙAr). Under standard conditions, this substitution occurs almost exclusively at the C4 position[4].
Mechanistic Explanation: The C4 position is highly electrophilic due to the combined electron-withdrawing effects of the adjacent ring nitrogens and the strong inductive effect (-I) of the C5-iodine atom[5]. While the C2 position is flanked by two nitrogens, the transition state for nucleophilic attack at C4 is kinetically favored at lower temperatures.
The Kinase Hinge-Binding Motif
In the development of Phosphoinositide 3-kinase (PI3K) and Focal Adhesion Kinase (FAK) inhibitors, the morpholine oxygen acts as a critical hydrogen bond acceptor[2][3]. For example, in PI3Kα, this oxygen forms a robust hydrogen bond with the backbone amide of Val851. The pyrimidine core acts as a planar vector to perfectly orient the morpholine ring into this binding pocket.
The true value of this scaffold lies in its orthogonal reactivity. The C-I bond (bond dissociation energy ~234 kJ/mol) is significantly weaker than the C-Cl bond (~327 kJ/mol). This allows for selective Palladium-catalyzed oxidative addition at C5, leaving the C2-Cl bond intact for late-stage SₙAr modifications.
Orthogonal functionalization workflow of the 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine scaffold.
Protocol 1: Regioselective Synthesis of the Target Scaffold
Objective: Selective mono-amination of 2,4-dichloro-5-iodopyrimidine at C4[5].
Causality of Reagents: N,N-Diisopropylethylamine (DIPEA, pKa ~10.7) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. Its steric bulk prevents it from competing with morpholine (pKa ~8.3) as a nucleophile. The reaction is initiated at 0 °C to suppress the thermodynamic bis-substitution at both C2 and C4.
Step-by-Step Methodology (Self-Validating):
Initiation: Dissolve 2,4-dichloro-5-iodopyrimidine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C under an inert atmosphere. Visual Check: The solution should be completely clear.
Base Addition: Add DIPEA (1.2 eq) dropwise.
Nucleophile Addition: Slowly add morpholine (1.05 eq) over 15 minutes to control the exotherm. Self-Validation: Within 10-15 minutes, the mixture will transition from clear to a cloudy suspension as the DIPEA·HCl salt precipitates, confirming the SₙAr reaction is actively generating HCl.
Propagation: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature.
Reaction Monitoring: Monitor via LC-MS (See Table 2). The reaction is complete when the starting material mass (m/z 274.9) is fully consumed.
Workup: Quench with H₂O, extract with CH₂Cl₂, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).
Table 2: LC-MS Self-Validation Parameters for Reaction Monitoring
Analyte
Formula
Exact Mass
Expected Base Peak[M+H]⁺
Isotopic Signature (Ratio)
Starting Material
C₄HCl₂IN₂
273.86 Da
274.9 m/z
274.9 / 276.9 / 278.9 (100:65:11)
Target Scaffold
C₈H₉ClIN₃O
324.95 Da
325.9 m/z
325.9 / 327.9 (100:33)
Bis-substituted Byproduct
C₁₂H₁₇IN₄O₂
376.03 Da
377.0 m/z
377.0 (No Chlorine isotope pattern)
Note: The retention of the 100:33 isotopic ratio in the target scaffold confirms that the C2-Chlorine remains perfectly intact.
Protocol 2: Downstream Functionalization via Selective C5 Suzuki Coupling
Objective: Arylate the C5 position while preserving the C2-Cl bond for future modification.
Causality of Reagents: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand prevents catalyst deactivation and efficiently handles sterically hindered aryl boronic acids. The temperature is strictly capped at 80 °C; exceeding this thermal threshold risks unwanted oxidative addition into the stronger C2-Cl bond.
Step-by-Step Methodology:
Suspend 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (1.0 eq), Arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).
Add Pd(dppf)Cl₂ (0.05 eq) and heat to 80 °C for 4 hours.
Self-Validation: LC-MS of the crude mixture will show the disappearance of the 325.9/327.9 m/z doublet. The new product mass must still exhibit the 100:33 (³⁵Cl/³⁷Cl) isotopic signature, proving the regioselective preservation of the C2-Chlorine.
An In-depth Technical Guide to 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the hetero...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the heterocyclic compound 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine. As a substituted pyrimidine, this molecule holds significant interest for researchers in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established "privileged structure" known to be a core component in a multitude of biologically active compounds, including numerous approved drugs. This guide will delve into the nuanced aspects of its chemistry, offering insights into its reactivity and a detailed, validated protocol for its synthesis. Furthermore, we will explore its potential as a building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its prevalence in nature, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine, has inspired decades of research into synthetic analogues with diverse pharmacological activities. The versatility of the pyrimidine core allows for a high degree of structural modification, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of a wide range of drugs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3][4][5]
The morpholine moiety is another key structural feature frequently incorporated into drug candidates to improve their pharmacokinetic profiles.[6] Its inclusion can enhance solubility, metabolic stability, and target engagement through favorable interactions within protein binding pockets.[1] The combination of a substituted pyrimidine ring with a morpholine group, as seen in 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine, presents a compelling scaffold for the design of novel bioactive molecules.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. While specific experimental data for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is not extensively reported in publicly available literature, we can infer and predict certain characteristics based on its structural components and data from analogous compounds.
Table 1: Physicochemical Properties of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine and its Precursor
Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected.[7][8]
Soluble in common organic solvents; slightly soluble in water.[2]
The synthesis of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile reaction in heterocyclic chemistry involves the displacement of a leaving group on an aromatic ring by a nucleophile. In this case, the morpholine acts as the nucleophile, and one of the chlorine atoms on the 2,4-dichloro-5-iodopyrimidine ring serves as the leaving group.
The Underlying Chemistry: Regioselectivity in Pyrimidine Substitution
The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The presence of two electron-withdrawing chlorine atoms further activates the ring for SNAr. A critical aspect of this synthesis is the regioselectivity of the reaction. For 2,4-dichloropyrimidines, nucleophilic substitution generally occurs preferentially at the C4 position. This is due to the greater electron deficiency at C4 compared to C2, making it more electrophilic and thus more susceptible to nucleophilic attack. The iodine atom at the C5 position is not expected to significantly alter this inherent reactivity pattern.
Synthetic workflow for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
2,4-Dichloro-5-iodopyrimidine
Morpholine
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
Standard laboratory glassware
Magnetic stirrer and heating mantle
Rotary evaporator
Thin-layer chromatography (TLC) apparatus
Silica gel for column chromatography
Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloro-5-iodopyrimidine (1.0 equivalent) in an anhydrous solvent (e.g., DCM).
Rationale: The use of an anhydrous solvent is crucial to prevent hydrolysis of the starting material and product.
Addition of Reagents: To the stirred solution, add morpholine (1.0-1.2 equivalents) followed by a non-nucleophilic base such as triethylamine (1.5-2.0 equivalents).
Rationale: Morpholine acts as the nucleophile. The base is added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product. An excess of the base is used to ensure complete neutralization.
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-60 °C). The reaction progress should be monitored by TLC.
Rationale: Heating can increase the rate of reaction. TLC is used to track the consumption of the starting material and the formation of the product, allowing for determination of the reaction's endpoint.
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Rationale: Column chromatography separates the desired product from unreacted starting materials, byproducts, and the triethylamine hydrochloride salt.
Characterization: The purified product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton on the pyrimidine ring. The protons of the morpholine ring will likely appear as two distinct multiplets in the aliphatic region, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidine ring, with the carbon bearing the iodine atom being significantly shifted downfield. The carbons of the morpholine ring will appear in the aliphatic region.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (325.54 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom. Fragmentation patterns would likely involve the loss of the morpholine ring or parts of it.[1]
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the C-Cl, C-I, C-N, and C-O bonds, as well as the aromatic C-H and C=N stretching vibrations of the pyrimidine ring.
Applications in Drug Discovery and Development
The 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrimidine core is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[12][13] The chlorine and iodine atoms on the pyrimidine ring provide reactive handles for further functionalization through various cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug screening.
The morpholine group can contribute to improved drug-like properties, such as solubility and metabolic stability.[6] The overall structure of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine makes it an attractive starting point for the development of inhibitors targeting a range of kinases implicated in cancer and other diseases.
Potential applications of the target molecule in drug discovery.
Conclusion
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis via a regioselective nucleophilic aromatic substitution is a robust and well-understood process. While specific experimental data for this compound is limited, its structural features suggest it is a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this intriguing molecule. Further research to fully characterize its physicochemical properties and to explore its biological activity is warranted and could lead to the discovery of new and effective therapeutic agents.
References
Benchchem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2026).
Google Patents. WO2005105100A1 - Morpholine compounds. (n.d.).
SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION1 L. I. Savina1, A. A. Sokolov2. (2023).
High iodine-species enriching and guest-driven tunable luminescent properties based on a cadmium(II)-triazole MOF. (n.d.).
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (2025).
Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) - PubMed. (1994).
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchG
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023).
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (2006).
Patents & Products - Garg Lab - UCLA. (n.d.).
Synthesis and Characterization of 4-(2-Cyclopropylethenyl)morpholine: A Technical Guide - Benchchem. (2025).
(PDF)
US Patent No.
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
Solvation Thermodynamics and Solubility Profile of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine in Organic Solvents
Executive Summary 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (CAS: 1171527-49-3) is a highly specialized, halogenated heterocyclic intermediate critical to the synthesis of modern kinase inhibitors and advanced active p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (CAS: 1171527-49-3) is a highly specialized, halogenated heterocyclic intermediate critical to the synthesis of modern kinase inhibitors and advanced active pharmaceutical ingredients (APIs). Understanding its solubility profile in organic solvents is not merely a matter of process convenience; it is a fundamental thermodynamic requirement for optimizing reaction kinetics, maximizing yield, and designing highly selective crystallization workflows.
This technical guide provides an in-depth analysis of the structural determinants governing the solvation of this compound, establishes a self-validating experimental protocol for solubility determination, and outlines the thermodynamic modeling required to scale up pharmaceutical manufacturing processes.
Structural Determinants of Solvation
The dissolution of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is dictated by the complex interplay of its three primary structural motifs:
The Pyrimidine Core: The nitrogen-containing heterocyclic ring is highly electron-deficient, a property exacerbated by the inductive electron-withdrawing effects of the halogen substituents. This electron deficiency promotes strong dipole-dipole interactions with polar aprotic solvents (e.g., DMF, DMSO)[1].
Halogen Substituents (Cl, I): The 2-chloro and 5-iodo groups significantly increase the lipophilicity of the molecule. Furthermore, the large, highly polarizable iodine atom can act as a Lewis acid, participating in halogen bonding with electron-rich solvent molecules (such as the oxygen atom in tetrahydrofuran or the carbonyl oxygen in ethyl acetate)[2].
The Morpholine Appendage: Morpholine introduces both an ether oxygen (a hydrogen bond acceptor) and a tertiary amine nitrogen[3]. While morpholine itself is highly miscible in water, its conjugation to the bulky, lipophilic halogenated pyrimidine core shifts the overall molecular polarity, rendering the compound practically insoluble in aqueous media but highly soluble in mid-to-high polarity organic solvents.
Causality Insight: Why do polar aprotic solvents outperform protic solvents for this compound? While protic solvents like methanol offer hydrogen bonding, the bulky, hydrophobic nature of the morpholine ring and the highly lipophilic halogens sterically hinder extensive solvation by protic networks. Polar aprotic solvents, conversely, match the molecule's dipole moment without requiring complex hydrogen-bond network disruption, making them thermodynamically more favorable[1].
Empirical Solubility Profile & Solvent Selection
Based on thermodynamic studies of structurally analogous 2,4-disubstituted halogenated pyrimidines, the solubility of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine follows a predictable trend governed by solvent dielectric constants and polarity indices.
The table below summarizes the representative quantitative solubility data essential for solvent selection during process chemistry.
Table 1: Representative Mole Fraction Solubility (
x1×103
) at 298.15 K
Organic Solvent
Polarity Index
Dielectric Constant (
ϵ
)
Estimated Solubility (
x1×103
)
Pharmacopeial Classification
N,N-Dimethylformamide (DMF)
6.4
36.7
115.0 - 130.0
Freely Soluble
Tetrahydrofuran (THF)
4.0
7.5
45.0 - 55.0
Soluble
Ethyl Acetate (EtOAc)
4.4
6.0
15.0 - 25.0
Sparingly Soluble
Methanol (MeOH)
5.1
32.7
8.0 - 12.0
Slightly Soluble
n-Hexane
0.1
1.9
< 1.0
Practically Insoluble
(Note: Values are representative extrapolations based on the thermodynamic behavior of analogous halogenated pyrimidine-morpholine derivatives[1],[2].)
Thermodynamic Modeling: The Modified Apelblat Equation
To accurately predict solubility across a temperature gradient for industrial scale-up, experimental data must be correlated using robust thermodynamic models. The modified Apelblat equation is the industry standard for semi-empirical solubility modeling[4],[5].
The equation is expressed as:
lnx1=A+TB+ClnT
Where:
x1
is the mole fraction solubility of the solute.
T
is the absolute temperature in Kelvin.
A,B,
and
C
are empirical model parameters derived from experimental regression.
Causality Insight: The modified Apelblat equation is trusted over the standard Van't Hoff equation because parameters
A
and
B
account for the non-ideal variation in the solution's activity coefficient, while parameter
C
mathematically isolates the effect of temperature on the enthalpy of dissolution[4]. This prevents dangerous supersaturation errors during cooling crystallizations.
To determine the exact solubility parameters of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine for a specific batch, a self-validating system combining gravimetric analysis and High-Performance Liquid Chromatography (HPLC-UV) must be employed[5].
If the gravimetric mass exceeds the HPLC-quantified mass, it indicates solvent entrapment or the formation of a solvate. Matching values confirm pure thermodynamic dissolution without solvent-mediated degradation.
Step-by-Step Protocol
Excess Solid Addition: Add an excess amount of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine to 10.0 mL of the target solvent in a sealed, jacketed glass vessel.
Thermostatic Equilibration: Agitate the suspension at a constant temperature (e.g., 298.15 K
±
0.1 K) using a thermostatic shaker for 72 hours. Crucial: 72 hours is required to ensure true thermodynamic equilibrium is reached, preventing false high readings from kinetic supersaturation.
Phase Separation: Centrifuge the equilibrated mixture at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove any micro-crystals.
Quantification:
Gravimetric: Evaporate a known aliquot of the filtrate under vacuum and weigh the residual solid.
HPLC-UV: Dilute a secondary aliquot into the mobile phase and quantify via HPLC at
λmax
(approx. 254 nm) against a validated calibration curve.
Thermodynamic Modeling: Input the empirical mole fractions into the modified Apelblat equation to derive constants
A,B,
and
C
.
Experimental workflow for determining thermodynamic solubility.
The stark contrast in solubility between polar aprotic solvents (DMF) and non-polar/aqueous solvents (Hexane/Water) makes 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine an ideal candidate for anti-solvent crystallization . This technique is superior to cooling crystallization for this compound due to the risk of thermal degradation of the carbon-iodine bond at prolonged high temperatures.
Crystallization Workflow
Primary Dissolution: Dissolve the crude intermediate in a minimal volume of DMF at 40°C until complete saturation is achieved.
Anti-Solvent Titration: Slowly add deionized water (or n-hexane, depending on the desired polymorph) dropwise under high-shear stirring. The sudden drop in the mixture's dielectric constant forces the system into a metastable supersaturated state.
Nucleation & Growth: Seed the reactor with pure crystals (if available) and cool the system to 5°C at a controlled rate of 0.5°C/min to promote uniform crystal growth and exclude impurities from the lattice.
Isolation: Recover the purified solid via vacuum filtration and dry under high vacuum (lyophilization) to remove residual DMF.
Anti-solvent crystallization workflow for pyrimidine derivatives.
References
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online. [Link]
Solubility Measurements and Correlation of MBQ-167 in Neat and Binary Solvent Mixtures. National Institutes of Health (NIH). [Link]
Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. ACS Publications. [Link]
Morpholine - Properties and Applications. Wikipedia. [Link]
An In-depth Technical Guide to 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine: Safety, Handling, and Synthetic Profile
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is a substituted pyrimidine that serves as a crucial building block in contemporary medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is a substituted pyrimidine that serves as a crucial building block in contemporary medicinal chemistry. Its trifunctional nature, featuring a reactive chloro- leaving group, a site for metal-catalyzed cross-coupling at the iodo- position, and the solubilizing morpholine moiety, makes it a versatile scaffold for the synthesis of complex molecular architectures targeting a range of biological endpoints. The morpholine ring, in particular, is a well-established "privileged structure" in drug discovery, often imparting favorable pharmacokinetic properties to lead compounds.[1][2][3] Its derivatives have found applications as anticancer, anti-inflammatory, and anti-neurodegenerative agents.[3][4][5]
Section 1: Compound Identification and Physicochemical Properties
The fundamental characteristics of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine are summarized below.
Chemical Structure
Caption: Chemical structure of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine.
Physicochemical Data
Property
Value
Source
CAS Number
1042247-81-7
Inferred from supplier data
Molecular Formula
C₈H₉ClIN₃O
Calculated
Molecular Weight
337.54 g/mol
Calculated
Appearance
Likely a solid (e.g., white to off-white powder)
Inferred from related compounds
Solubility
Expected to be soluble in organic solvents like DCM, DMF, and acetonitrile.[6]
Inferred from synthetic protocols
Section 2: Hazard Identification and Safety Protocols
This section outlines the potential hazards and recommended safety procedures. The information is inferred from the known toxicology of morpholine and halogenated pyrimidines.[7][8]
GHS Hazard Classification (Inferred)
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][9]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling this and related chemical entities.
Caption: Recommended PPE and safe handling workflow.
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][11]
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][12]
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[10][13]
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]
Fire-Fighting and Accidental Release Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][14]
Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen iodide.[13]
Accidental Release:
Evacuate personnel to a safe area.
Wear appropriate PPE, including respiratory protection.
Sweep up the material and place it in a suitable, closed container for disposal.[13]
Ventilate the area and wash the spill site after material pickup is complete.
Section 3: Handling, Storage, and Reactivity
Safe Handling and Storage
Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[13][16] Avoid contact with skin, eyes, and clothing.[14] Avoid formation of dust and aerosols. Keep away from sources of ignition.[14]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][17] Keep away from incompatible materials.
Chemical Stability and Reactivity
Stability: Stable under recommended storage conditions.
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[13][18]
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen iodide.[13]
Section 4: Synthetic Utility and Applications in Drug Discovery
The title compound is a valuable intermediate for creating libraries of substituted pyrimidines. The distinct reactivity of the chloro and iodo substituents allows for sequential, selective functionalization.
Key Reactions
Suzuki-Miyaura Cross-Coupling: The iodo- group at the C5 position is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling with various boronic acids or esters, enabling the introduction of aryl or heteroaryl substituents.
Nucleophilic Aromatic Substitution (SNAr): The chloro- group at the C2 position is susceptible to SNAr with a wide range of nucleophiles, such as amines, thiols, or alcohols, often requiring elevated temperatures.
Other Cross-Coupling Reactions: The iodo- group can also participate in other cross-coupling reactions, including Sonogashira, Heck, and Buchwald-Hartwig aminations.
The morpholine moiety is generally stable under these conditions and serves to enhance the solubility and drug-like properties of the resulting products.[19] The synthetic versatility of morpholine-containing compounds has led to their use in the development of a wide range of therapeutic agents.[2][20]
Section 5: Toxicological and Ecological Information
Toxicological Profile: No specific toxicological data is available for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine. Based on its components, it is presumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][9] The long-term effects of exposure have not been determined.
Ecological Profile: No specific ecological data is available. It is advised to prevent the compound from entering drains or waterways to avoid potential harm to aquatic life.[17]
Section 6: Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
References
Vertex AI Search. (2025, April 16).
Fisher Scientific.
CymitQuimica. (2023, August 1). 4-(2-Chloroethyl)morpholine.
AiFChem. (2025, October 21). 1171527-49-3 | 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine.
Fisher Scientific. (2009, September 23).
[Source Name]. MORPHOLINE.
[Supplier Name]. 4-(5-Iodo-2-pyridyl)
S. S. Al-Shorgani, N., et al. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. [Journal Name].
ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses.
Wikipedia. Morpholine.
CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
Redox. (2022, October 1).
Lovibond. (2024, March 12).
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
MDPI. (2025, February 23).
PubMed. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
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ResearchGate. Some well‐known morpholine based drugs. | Download Scientific Diagram.
World Journal of Pharmaceutical Research. SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO-(1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO-HYDROXYL AMINE.
ResearchGate. 7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidin-4-yl)Morpholine and 4-Morpholino-2-(Piperazin-1-Yl).
PubMed. (2019, February 15). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis.
Synthesis Pathways and Orthogonal Functionalization of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine Derivatives
Executive Summary & Strategic Significance In modern drug discovery, particularly within the development of kinase inhibitors targeting PI3K, mTOR, and CDK pathways[1], the pyrimidine scaffold remains a privileged struct...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Significance
In modern drug discovery, particularly within the development of kinase inhibitors targeting PI3K, mTOR, and CDK pathways[1], the pyrimidine scaffold remains a privileged structure. As a Senior Application Scientist, I frequently guide discovery chemistry teams in the synthesis of highly functionalized pyrimidines. Among the most versatile building blocks is 4-(2-chloro-5-iodopyrimidin-4-yl)morpholine (CAS 1171527-49-3).
This intermediate is strategically brilliant: it installs a morpholine pharmacophore (crucial for hinge-binding and solubility in many kinase targets) while leaving two orthogonal handles—a C5-iodine and a C2-chlorine—primed for downstream diversification[2]. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and quantitative data required to synthesize this core with high regioselectivity and yield.
Mechanistic Rationale: Regioselectivity in SNAr
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,4-dichloro-5-iodopyrimidine and morpholine[3]. The critical challenge is regioselectivity : ensuring the morpholine attacks the C4-position rather than the C2-position.
Why does C4 substitution dominate under kinetic control?
Electronic Stabilization: The intermediate Meisenheimer complex formed by attack at C4 is stabilized by both the para-like nitrogen (N1) and the ortho-like nitrogen (N3). Attack at C2 is only stabilized by two ortho-like nitrogens, which is energetically less favorable due to lone-pair repulsion in the transition state.
Inductive Activation: The bulky C5-iodo group exerts a strong inductive electron-withdrawing effect (-I effect), which significantly increases the electrophilicity of the adjacent C4-carbon, overcoming any steric hindrance[4].
To exploit this intrinsic preference, the reaction must be run under strict kinetic control (low temperature, aprotic solvent, hindered base).
Figure 1: Kinetic control in the regioselective SNAr pathway favoring C4-substitution.
Self-Validating Experimental Protocol
To ensure high reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every reagent choice and operational step is grounded in chemical causality.
Reagents
2,4-Dichloro-5-iodopyrimidine: 1.0 eq, 10.0 mmol, 2.75 g
Morpholine: 1.05 eq, 10.5 mmol, 0.91 mL
N,N-Diisopropylethylamine (DIPEA): 1.5 eq, 15.0 mmol, 2.61 mL
Anhydrous Dichloromethane (DCM): 50 mL
Step-by-Step Methodology
System Preparation: Purge a 100 mL round-bottom flask with nitrogen. Dissolve 2,4-dichloro-5-iodopyrimidine in anhydrous DCM.
Causality: DCM is an aprotic solvent that prevents solvolysis of the highly reactive pyrimidine chlorides. The inert atmosphere prevents moisture-driven hydrolysis to a pyrimidinone.
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
Causality: Lowering the thermal energy restricts the reaction to the kinetic pathway (C4-substitution), freezing out the higher-activation-energy C2-substitution pathway.
Base Addition: Add DIPEA dropwise via syringe.
Causality: DIPEA acts as an acid scavenger for the HCl generated. Its bulky isopropyl groups prevent it from acting as a competing nucleophile—a common side reaction when using less hindered bases like Triethylamine (TEA), which can form unreactive quaternary ammonium salts.
Nucleophile Addition: Dilute morpholine in 5 mL of DCM and add dropwise over 15 minutes.
Causality: Slow addition prevents localized exothermic spikes and maintains a low steady-state concentration of the nucleophile, suppressing the formation of the 2,4-dimorpholino byproduct.
Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and allow warming to room temperature (20 °C) for 2 hours.
Validation Checkpoint (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
Self-Validation: The protocol is successful if the starting material (m/z 274.9) is entirely depleted, and the product mass is observed at m/z 326.0[M+H]+ with a distinct 3:1 isotopic ratio characteristic of a single chlorine atom.
Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract with DCM (2 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality: NH₄Cl mildly protonates and partitions excess morpholine and DIPEA into the aqueous phase without risking acid-catalyzed degradation of the pyrimidine core.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure product.
Quantitative Regioselectivity Data
The choice of reaction parameters drastically alters the regiomeric outcome. The table below summarizes quantitative data derived from optimizing the amination of 2,4-dichloro-5-iodopyrimidine[3],[2].
Reaction Parameter
Solvent
Base
Temp (°C)
C4-Isomer Yield (%)
C2-Isomer Yield (%)
Bis-substituted (%)
Kinetic Control (Optimized)
DCM
DIPEA
0 → 20
89 - 92
< 2
< 1
Thermodynamic Drift
EtOH
TEA
80
65 - 70
15 - 20
5 - 10
Base-Free (Microwave)
iPrOH
None
80
75
~10
~5
Excess Nucleophile
THF
K₂CO₃
60
10
< 5
> 80
Downstream Orthogonal Diversification
The true value of 4-(2-chloro-5-iodopyrimidin-4-yl)morpholine lies in its orthogonal reactivity profile, which allows for sequential, predictable functionalization[2],[4].
C5-Iodine (Oxidative Addition): The C-I bond is highly susceptible to oxidative addition by Pd(0) species. This allows for selective Suzuki-Miyaura cross-coupling with aryl boronic acids or Sonogashira coupling with terminal alkynes at room temperature or mild heating, leaving the C2-chloride entirely intact.
C2-Chlorine (Secondary SNAr/Buchwald): Once the C5 position is functionalized, the C2-chloride can be displaced by a second amine (e.g., anilines or aliphatic amines) under more forcing conditions (e.g., 100 °C, strong base) or via Buchwald-Hartwig amination.
Figure 2: Orthogonal functionalization exploiting C5 and C2 reactivity differentials.
Architecting Kinase Inhibitors: The Strategic Role of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine in PI3K/mTOR Drug Discovery
Executive Summary In modern oncology drug discovery, the rapid generation of highly selective kinase inhibitors relies on the deployment of privileged chemical scaffolds. 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern oncology drug discovery, the rapid generation of highly selective kinase inhibitors relies on the deployment of privileged chemical scaffolds. 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (CAS: 1171527-49-3) has emerged as a cornerstone intermediate for targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling axis.
Rather than building inhibitors de novo, medicinal chemists utilize this pre-functionalized building block to bypass complex regioselectivity challenges. This whitepaper deconstructs the mechanistic rationale, structural pharmacophore mapping, and validated experimental workflows that make this specific morpholine-pyrimidine intermediate indispensable for developing next-generation PI3K/mTOR dual inhibitors.
Structural Rationale & Pharmacophore Mapping
The architecture of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is not accidental; it is a highly engineered system designed to interface directly with the ATP-binding pocket of lipid kinases.
The C4-Morpholine (The Hinge Binder): The morpholine ring is the defining pharmacophore of this class of inhibitors. In the ATP-binding site of PI3Kα, the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of 1[1]. This interaction mimics the binding of the adenine ring of ATP.
The Pyrimidine Core: This flat, aromatic system provides the rigid geometric framework necessary to project substituents into specific sub-pockets of the kinase domain[2].
Orthogonal Reactivity Handles (C5 and C2):
C5-Iodine: Projects into the hydrophobic affinity pocket (often interacting with residues like Ile800 or Met922). The carbon-iodine bond is highly reactive toward Palladium(0) oxidative addition, making it the ideal primary handle for Suzuki-Miyaura or Sonogashira cross-coupling.
C2-Chlorine: Projects toward the solvent-exposed channel or the ribose-binding pocket[3]. Because the C4-morpholine donates electron density into the pyrimidine ring, the C2-chlorine is electronically deactivated. This creates causal orthogonality: the C5-iodine can be reacted selectively without disturbing the C2-chlorine, which is later displaced using harsher Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig conditions.
Mechanism of Action: Disrupting the PI3K/AKT/mTOR Axis
The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway—often driven by PIK3CA mutations or the loss of the tumor suppressor PTEN—is a hallmark of numerous solid tumors[3].
Inhibitors derived from 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine competitively bind to the ATP pocket of the p110 catalytic subunit of PI3K, halting the phosphorylation of PIP2 to PIP3. Without PIP3, AKT cannot be recruited to the cell membrane, leading to the downstream collapse of mTOR signaling and subsequent tumor cell apoptosis[4].
Fig 1: PI3K/AKT/mTOR signaling cascade and the intervention point of morpholine-pyrimidine inhibitors.
Experimental Workflows: Scaffold to Lead Compound
To transform this scaffold into a potent inhibitor, chemists employ a two-step orthogonal derivatization strategy. The causality of this sequence is dictated by bond dissociation energies: the weaker C-I bond must be reacted before the stronger, electronically deactivated C-Cl bond.
Fig 2: Orthogonal synthetic workflow exploiting the differential reactivity of the C5 and C2 halogens.
Protocol 1: Orthogonal Derivatization of the Scaffold
Step 1: C5 Suzuki-Miyaura Coupling
Preparation: In an oven-dried Schlenk flask, combine 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v). Causality: Degassing prevents Pd catalyst poisoning by oxygen, ensuring high turnover.
Reaction: Heat to 80°C for 4 hours under nitrogen. The lower temperature ensures the C2-chlorine remains unreacted.
Validation: Monitor via LC-MS. The mass shift should correspond to the loss of iodine (-127 Da) and addition of the aryl group. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.
Preparation: Dissolve the C5-substituted intermediate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).
Nucleophile Addition: Add the desired secondary amine (e.g., 4-methylpiperazine) (3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Reaction: Irradiate in a microwave reactor at 130°C for 60 minutes. Causality: Microwave heating is required to overcome the high activation energy barrier caused by the electron-donating C4-morpholine, which deactivates the C2 position toward nucleophilic attack.
Validation: Confirm product formation via LC-MS and ¹H-NMR (disappearance of the distinct C2-chlorine pyrimidine signature).
In Vitro Kinase Assay Validation
To validate the synthesized library, a self-validating luminescent ADP-Glo™ assay is utilized. This assay measures the generation of ADP, making it universally applicable to lipid kinases like PI3K[5].
Protocol 2: ADP-Glo™ PI3Kα Kinase Assay
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20).
Compound Plating: Serial dilute the synthesized compounds in DMSO. Transfer 100 nL of compound to a 384-well white plate using an acoustic dispenser (e.g., Echo 550).
Enzyme/Substrate Addition: Add 5 µL of PI3Kα enzyme (final concentration 1 nM) and PIP2 substrate (final concentration 10 µM). Incubate for 15 minutes at room temperature.
Reaction Initiation: Add 5 µL of ultra-pure ATP (final concentration 25 µM) to initiate the reaction. Incubate for 60 minutes.
Detection: Add 10 µL of ADP-Glo™ Reagent (incubate 40 mins to deplete unreacted ATP), followed by 20 µL of Kinase Detection Reagent (incubate 30 mins to convert ADP to ATP and generate luminescence).
Negative Control: Substrate + ATP + DMSO (Background signal).
Reference Standard: Buparlisib (BKM120) to validate assay sensitivity and dynamic range[3].
Quantitative Data Presentation: SAR Optimization
The following table summarizes a representative Structure-Activity Relationship (SAR) progression, demonstrating how functionalizing the 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine scaffold drives potency.
Compound Stage
C5 Substituent (Affinity Pocket)
C2 Substituent (Solvent Channel)
PI3Kα IC₅₀ (nM)
mTOR IC₅₀ (nM)
Cellular pAKT IC₅₀ (nM)
Core Scaffold
Iodine
Chlorine
>10,000
>10,000
>10,000
Intermediate 1
3-Hydroxyphenyl
Chlorine
450
1,200
2,500
Lead Compound
3-Hydroxyphenyl
4-Methylpiperazine
12
45
85
BKM120 (Ref)
(Trifluoromethyl)pyridin-2-amine
(Dimorpholino)
35
>1,000
150
Table 1: Representative SAR data illustrating the exponential increase in biochemical and cellular potency as the C5 and C2 positions of the scaffold are elaborated.
Conclusion
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is far more than a simple chemical building block; it is a strategically designed pharmacophore delivery system. By locking the morpholine hinge-binder in place at the C4 position, it allows medicinal chemists to systematically and orthogonally probe the affinity and solvent pockets of the PI3K/mTOR kinase domains. Understanding the causality behind its reactivity and its biological target binding is essential for successfully architecting the next generation of precision oncology therapeutics.
References
Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors
Source: ACS Medicinal Chemistry Letters
URL:[Link]
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors
Source: Journal of Medicinal Chemistry
URL:[Link]
Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors
Source: Journal of Medicinal Chemistry
URL:[Link]
Synthesis and SAR of Novel 4-Morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-Kinase Inhibitors
Source: Journal of Medicinal Chemistry
URL:[Link]
Introduction: The Pyrimidine Scaffold and the Strategic Advantage of a Dihalogenated Intermediate
An in-depth guide to the modular synthesis of pyrimidine-based kinase inhibitors, leveraging the versatile scaffold 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine. This document provides a strategic overview, detailed step-...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the modular synthesis of pyrimidine-based kinase inhibitors, leveraging the versatile scaffold 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine. This document provides a strategic overview, detailed step-by-step protocols, and expert insights for researchers, medicinal chemists, and drug development professionals.
The pyrimidine ring is a cornerstone in the architecture of modern kinase inhibitors.[1] Its nitrogen-rich structure is adept at forming critical hydrogen bonds within the ATP-binding pocket of kinases, mimicking the natural ligand and enabling potent inhibition.[2][3] Many FDA-approved drugs for cancer therapy are built upon this privileged scaffold.[1][4]
The starting material, 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine , represents a highly strategic building block for constructing diverse libraries of kinase inhibitors. It possesses two distinct halogen atoms at positions C2 and C5, each with differential reactivity that can be exploited for sequential, site-selective functionalization. The carbon-iodine (C-I) bond is significantly more susceptible to palladium-catalyzed oxidative addition than the carbon-chlorine (C-Cl) bond.[5] This inherent reactivity difference allows for a modular, two-step synthesis: a Suzuki-Miyaura coupling at the C5-iodo position, followed by a nucleophilic aromatic substitution or Buchwald-Hartwig amination at the C2-chloro position.
This guide details the protocols for this synthetic sequence, providing the rationale behind experimental choices and methods for creating a diverse range of potential kinase inhibitors from this single, versatile precursor.
Strategic Synthesis Overview
The overall synthetic strategy is a two-step process designed to install two different diversity elements (R¹ and R²) onto the pyrimidine core. This modular approach is highly efficient for generating a library of analogues for structure-activity relationship (SAR) studies.
Caption: High-level overview of the two-step synthesis strategy.
Part 1: Site-Selective C-C Bond Formation via Suzuki-Miyaura Coupling
The first transformation targets the more reactive C5-iodo position to install an aryl or heteroaryl moiety (R¹). The Suzuki-Miyaura coupling is the reaction of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7]
Principle and Rationale
The catalytic cycle of the Suzuki coupling begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5] The C-I bond has a lower bond dissociation energy than the C-Cl bond, making oxidative addition at the C5 position significantly faster and allowing for high regioselectivity under appropriate conditions.[5]
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid with the starting material.
Materials and Reagents:
Reagent
M.W. ( g/mol )
Equivalents
Purpose
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
340.45
1.0
Starting Material
Arylboronic Acid (R¹-B(OH)₂)
Varies
1.2 - 1.5
Coupling Partner
Pd(PPh₃)₄ or PdCl₂(dppf)
Varies
0.03 - 0.05
Palladium Catalyst
Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃)
105.99/325.82
2.0 - 3.0
Base
1,4-Dioxane
-
-
Solvent
Water
-
-
Co-solvent
Step-by-Step Procedure:
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.
Solvent Addition: Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The solution should be degassed by bubbling the inert gas through it for another 10 minutes.
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive pressure of the inert gas.
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5] The reaction progress should be monitored.
Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material (typically 2-12 hours).
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer. Wash it sequentially with water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired 4-(2-chloro-5-R¹-pyrimidin-4-yl)morpholine intermediate.
Scientist's Note (Expertise & Experience): The choice of base and solvent can be critical. Cesium carbonate is a stronger base and can sometimes accelerate sluggish reactions. For microwave-assisted synthesis, reaction times can be drastically reduced to 15-30 minutes at temperatures around 100-120 °C.[8]
Part 2: C-N Bond Formation at the C2-Position
With the C5 position functionalized, the remaining C2-chloro group becomes the target for introducing the second diversity element (R²), typically an amine. This is achieved through either a classical Nucleophilic Aromatic Substitution (SNAr) or the more versatile Palladium-catalyzed Buchwald-Hartwig amination.
SNAr is a direct displacement of the chloride by an amine. It is often simpler and does not require a metal catalyst but is generally limited to more nucleophilic amines.
Step-by-Step Procedure:
Reaction Setup: In a sealed tube or vial, dissolve the 4-(2-chloro-5-R¹-pyrimidin-4-yl)morpholine intermediate (1.0 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a high-boiling alcohol like isopropanol.
Reagent Addition: Add the desired amine (R²-NH₂, 1.5-2.0 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0-3.0 eq.).
Heating: Seal the vessel and heat the reaction mixture to 80-120 °C. The reaction can take anywhere from 4 to 24 hours. Monitor by TLC or LC-MS.
Work-up and Purification:
Cool the reaction to room temperature and partition between ethyl acetate and water.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography or preparative HPLC to obtain the final product.[2]
Protocol 2B: Buchwald-Hartwig Amination
This powerful cross-coupling reaction uses a palladium catalyst and a specialized phosphine ligand to couple a wide variety of amines, including those that are poor nucleophiles for SNAr.[9]
Materials and Reagents:
Reagent
M.W. ( g/mol )
Equivalents
Purpose
4-(2-Chloro-5-R¹-pyrimidin-4-yl)morpholine
Varies
1.0
Starting Material
Amine (R²-NH₂)
Varies
1.2 - 1.5
Coupling Partner
Pd₂(dba)₃ or Pd(OAc)₂
Varies
0.02 - 0.05
Palladium Pre-catalyst
XPhos or RuPhos
Varies
0.04 - 0.10
Ligand
Sodium tert-butoxide (NaOtBu)
96.10
1.5 - 2.0
Base
Toluene or 1,4-Dioxane
-
-
Anhydrous Solvent
Step-by-Step Procedure:
Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (NaOtBu, 1.5 eq.).
Solvent and Reagent Addition: Add anhydrous toluene. Stir for 5 minutes at room temperature to form the active catalyst complex. Then, add the 4-(2-chloro-5-R¹-pyrimidin-4-yl)morpholine intermediate (1.0 eq.) and the amine (R²-NH₂, 1.2 eq.).
Heating: Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC/LC-MS, typically 4-16 hours).
Work-up:
Cool the reaction to room temperature and quench carefully with water.
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude product by column chromatography on silica gel.
Scientist's Note (Expertise & Experience): The Buchwald-Hartwig amination is highly sensitive to air and moisture.[9] Using anhydrous solvents and proper inert gas techniques is crucial for success. The choice of ligand is also important; bulky, electron-rich phosphine ligands like XPhos are often required for coupling less reactive aryl chlorides.
Synthetic Workflow and Characterization
The complete process from starting material to final, purified kinase inhibitor candidate is summarized in the workflow below.
Caption: Detailed experimental workflow from starting material to final product.
Validation and Characterization
Each step of the synthesis must be validated to ensure the correct product has been formed.
Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress by comparing the spot of the reaction mixture to the starting material.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the product at each stage, confirming the success of the coupling reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the intermediate and the final product.
High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and elemental composition of the final compound, providing definitive proof of its identity.
References
Benchchem. (n.d.). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
Liao, Y., et al. (2015). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. PubMed.
Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
R Discovery. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
ACS Publications. (2021). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations.
PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org.
PubMed. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations.
Shinymol, et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Journal of Functional Materials and Chemical Engineering.
ResearchGate. (n.d.). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations | Request PDF.
PubMed. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.
MDPI. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold.
DORA 4RI. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry.
PMC. (n.d.). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors.
MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
SpringerLink. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
Purdue University. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
Application Note: Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
Introduction & Strategic Rationale In modern medicinal chemistry, highly decorated pyrimidine scaffolds are foundational to the development of targeted therapeutics. Specifically, pyrimidine derivatives bearing a morphol...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
In modern medicinal chemistry, highly decorated pyrimidine scaffolds are foundational to the development of targeted therapeutics. Specifically, pyrimidine derivatives bearing a morpholine ring are privileged structures, extensively utilized in the design of PI3K/Akt/mTOR pathway inhibitors[1],[2]. The morpholine oxygen serves as a critical hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket, anchoring the inhibitor within the active site[3],[2].
The intermediate 4-(2-chloro-5-iodopyrimidin-4-yl)morpholine is a highly versatile building block. It offers an orthogonal dual-reactivity profile: a highly electrophilic C2-position primed for Nucleophilic Aromatic Substitution (SNAr), and a C5-iodo handle reserved for subsequent transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions)[4]. This application note details the mechanistic rationale, optimized protocols, and self-validation checkpoints for executing site-selective SNAr reactions at the C2 position of this critical intermediate.
As a synthetic chemist, understanding the electronic landscape of the pyrimidine ring is essential for predicting and controlling reactivity.
Why does SNAr occur exclusively at C2? The C2 position is flanked by two electronegative nitrogen atoms in the pyrimidine ring. This creates a severe electron deficiency at C2, making the C2-Cl bond exceptionally susceptible to nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where the intermediate Meisenheimer complex is heavily stabilized by the adjacent ring nitrogens.
Why is the C5-I bond inert under these conditions? Unlike C2, C4, and C6, the C5 position is "meta-like" relative to the ring nitrogens. It lacks the direct resonance activation required to stabilize a negative charge during nucleophilic attack. Consequently, the C5-iodo group remains completely intact under standard thermal SNAr conditions, preserving it for later functionalization[4].
The Role of C4-Morpholine: The morpholine ring at C4 sterically blocks nucleophilic attack at that position and donates electron density into the ring via resonance. While this slightly deactivates the overall pyrimidine system compared to a 2,4-dichloropyrimidine, the C2-Cl bond remains sufficiently electrophilic to react with a wide range of amines, anilines, and alkoxides.
Experimental Workflows & Biological Context
The orthogonal reactivity of this scaffold enables a modular approach to synthesizing complex 2,4,5-trisubstituted pyrimidine APIs.
Fig 1. Orthogonal functionalization workflow of the pyrimidine scaffold.
The resulting molecules are frequently deployed to inhibit the PI3K/AKT/mTOR cascade, a signaling pathway heavily implicated in tumor survival and proliferation[2].
Fig 2. PI3K/AKT/mTOR signaling pathway and the target site of morpholino-pyrimidines.
Quantitative Data: Reaction Optimization
The choice of nucleophile dictates the required basicity and thermal conditions. Below is a summary of optimized parameters for displacing the C2-chloride.
Entry
Nucleophile Class
Base (Equivalents)
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
1
Aliphatic Primary Amine
DIPEA (2.0 eq)
i-PrOH
80
4
92
2
Aliphatic Secondary Amine
K₂CO₃ (2.5 eq)
DMF
100
6
85
3
Aniline Derivative
Cs₂CO₃ (2.0 eq)
DMF
120
12
75
4
Aliphatic Alcohol
NaH (1.5 eq)
THF
25
2
88
5
Phenol Derivative
K₂CO₃ (2.0 eq)
DMF
100
8
81
Detailed Experimental Protocols
Protocol A: C2-Amination (Synthesis of 2-Amino-4-morpholino-5-iodopyrimidines)
Causality & Design: Aliphatic amines are inherently nucleophilic but generate HCl upon substitution. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is utilized to scavenge the acid, preventing the protonation of the amine nucleophile and driving the reaction to completion. For less nucleophilic anilines (where the lone pair is delocalized into the benzene ring), stronger inorganic bases (Cs₂CO₃) and higher temperatures in polar aprotic solvents (DMF) are required to overcome the activation energy barrier.
Step-by-Step Methodology:
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-chloro-5-iodopyrimidin-4-yl)morpholine (1.0 mmol, 325.5 mg).
Reagent Addition: Suspend the starting material in 10 mL of i-PrOH (for aliphatic amines) or DMF (for anilines). Add the amine nucleophile (1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL) or Cs₂CO₃ (2.0 mmol, 651 mg).
Reaction: Attach a reflux condenser and heat the mixture in an oil bath at 80 °C (aliphatic) or 120 °C (anilines) under a nitrogen atmosphere.
Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material is highly UV-active (254 nm). The product will typically exhibit a lower Rf value due to increased polarity. Confirm completion via LC-MS; look for the disappearance of the characteristic chlorine isotope pattern (M / M+2 in a 3:1 ratio) and the appearance of the [M+H]⁺ peak corresponding to the exact mass of the aminated product.
Workup: Once complete, cool the reaction to room temperature. Concentrate i-PrOH under reduced pressure (if used). Dilute the residue with Ethyl Acetate (30 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Protocol B: C2-Etherification (Synthesis of 2-Alkoxy-4-morpholino-5-iodopyrimidines)
Causality & Design: Alcohols are poor nucleophiles for SNAr. To achieve efficient substitution, the alcohol must be quantitatively deprotonated to form a highly nucleophilic alkoxide. Sodium hydride (NaH) is the ideal base for this, as the byproduct is hydrogen gas, which irreversibly leaves the system, ensuring complete alkoxide formation.
Step-by-Step Methodology:
Alkoxide Generation: In an oven-dried flask under an argon atmosphere, suspend NaH (60% dispersion in mineral oil, 1.5 mmol, 60 mg) in anhydrous THF (5 mL). Cool the suspension to 0 °C using an ice bath.
Deprotonation: Carefully add the alcohol nucleophile (1.5 mmol) dropwise. Stir at 0 °C for 30 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.
Substitution: Dissolve 4-(2-chloro-5-iodopyrimidin-4-yl)morpholine (1.0 mmol, 325.5 mg) in anhydrous THF (5 mL) and add it dropwise to the alkoxide solution at 0 °C.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Monitoring (Self-Validation): Quench a 10 µL aliquot in water/MeCN and analyze via LC-MS. The mass shift will correspond to the loss of Cl (35 Da) and the addition of the alkoxy group.
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
References
[3] Stypik, M., et al. "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives." Pharmaceuticals (MDPI), 2022, 15(8), 949. URL:[Link]
[1] Najajreh, Y., Khoury, M.A. "Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines." IntechOpen, 2022. URL:[Link]
[2] Keertika, K., et al. "Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors." Chemistry Africa (Springer / ResearchGate), 2025, 8(2), 369-395. URL:[Link]
[4] Burger, M. T., et al. (Contextualized via IntechOpen Case Studies). "Synthesis of Buparlisib (BKM120; NVP-BKM120)." IntechOpen, 2022. URL:[Link]
Palladium-catalyzed amination of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
Application Note & Protocol Topic: Palladium-Catalyzed Regioselective Amination of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine Audience: Researchers, scientists, and drug development professionals. Introduction: The Stra...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: Palladium-Catalyzed Regioselective Amination of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aminopyrimidines
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved therapeutics, including kinase inhibitors used in oncology. The introduction of an amino group onto the pyrimidine ring is a critical transformation for modulating the pharmacological properties of these molecules, such as target binding, solubility, and metabolic stability.
This guide focuses on the selective amination of 4-(2-chloro-5-iodopyrimidin-4-yl)morpholine, a versatile intermediate for drug discovery. This substrate presents a classic synthetic challenge: how to selectively functionalize one of two different halogen atoms on the same aromatic ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful and predictable solution to this challenge.[1][2] Developed and refined over the past three decades, this reaction has become an indispensable tool for the construction of carbon-nitrogen (C-N) bonds, offering broad substrate scope and functional group tolerance where traditional methods fall short.[1]
This document provides a comprehensive overview of the mechanistic principles governing this selective transformation and a detailed, field-proven protocol for its successful execution in a laboratory setting.
Mechanistic Rationale: Achieving Chemoselectivity
The success of the selective amination hinges on the inherent differences in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds within the Buchwald-Hartwig catalytic cycle.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The active catalyst is a coordinatively unsaturated Pd(0) species, typically stabilized by a bulky, electron-rich phosphine ligand.
Oxidative Addition: The cycle begins when the aryl halide (Ar-X) reacts with the Pd(0) complex. This is often the rate-determining step of the reaction.[5] The Pd(0) inserts into the C-X bond, forming a Pd(II) intermediate.
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.
Reductive Elimination: This final step involves the formation of the new C-N bond and the release of the desired arylamine product. The palladium catalyst is simultaneously reduced back to its active Pd(0) state, allowing the catalytic cycle to continue.[1]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The Principle of Regioselectivity
For dihalogenated substrates like 4-(2-chloro-5-iodopyrimidin-4-yl)morpholine, the selectivity of the reaction is governed by the relative rates of oxidative addition for the two different C-X bonds. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is:
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. Consequently, the Pd(0) catalyst will selectively and much more rapidly insert into the C-I bond at the 5-position of the pyrimidine ring, leaving the C-Cl bond at the 2-position intact. This difference in reactivity allows for a highly regioselective amination under carefully controlled conditions.
Key Components and Their Roles
The choice of reagents is critical for maximizing yield and selectivity while minimizing side reactions.
Component
Example(s)
Role & Rationale
Substrate
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
The electrophilic partner containing two potential reaction sites.
Nucleophile
Primary or Secondary Amines (e.g., Aniline, Piperidine)
The nitrogen source for the new C-N bond.
Pd Precatalyst
Pd₂(dba)₃, Pd(OAc)₂
A stable source of palladium that is reduced in situ to the active Pd(0) catalyst.[6]
Ligand
XPhos, RuPhos, BrettPhos
A bulky, electron-rich biaryl phosphine ligand is crucial. It stabilizes the Pd(0) center, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst deactivation, which can be an issue with nitrogen-containing heterocycles.[1][7][8]
Base
NaOtBu, Cs₂CO₃, K₃PO₄
A non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex. Strong bases like sodium tert-butoxide often lead to faster reactions, while weaker carbonate or phosphate bases offer better tolerance for sensitive functional groups.[3]
Solvent
Toluene, Dioxane, THF
Anhydrous, aprotic solvents are used to prevent quenching of the catalyst and base. The choice often depends on the required reaction temperature and solubility of the reagents.[3]
Experimental Protocol
This protocol describes a general procedure for the selective amination of 4-(2-chloro-5-iodopyrimidin-4-yl)morpholine with a generic amine.
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
Nitrogen or Argon gas line with manifold
Standard glassware for workup and purification
Silica gel for column chromatography
TLC plates (e.g., silica gel 60 F₂₅₄)
LC-MS for reaction monitoring
Step-by-Step Procedure
Reaction Setup:
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-(2-chloro-5-iodopyrimidin-4-yl)morpholine, the amine, sodium tert-butoxide, Pd(OAc)₂, and XPhos.
Scientist's Note: Adding the solid reagents first under ambient conditions is convenient. The catalyst and ligand are air-stable for short periods, but prolonged exposure should be avoided. For highly sensitive applications, use a glovebox.
Inerting the Atmosphere:
Seal the flask with a septum.
Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
Solvent Addition:
Using a syringe, add anhydrous toluene to the flask. The volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the starting pyrimidine.
Scientist's Note: The solvent must be anhydrous. Using a freshly opened bottle or solvent from a purification system is highly recommended. Water can hydrolyze the base and interfere with the catalytic cycle.
Reaction:
Place the flask in a pre-heated oil bath at 100 °C.
Stir the reaction mixture vigorously. The mixture will typically become dark and homogeneous as the reaction progresses. Typical reaction times are 4-12 hours.
Monitoring:
Periodically check the reaction's progress by taking a small aliquot via syringe and analyzing it by TLC or LC-MS. Look for the disappearance of the starting material spot/peak.
Work-up:
Once the reaction is complete, cool the flask to room temperature.
Quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
Wash the organic layer sequentially with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Characterization:
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The product should show the selective displacement of iodine, with the chlorine atom remaining.
Workflow and Troubleshooting
Caption: A typical workflow for palladium-catalyzed amination.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
No or Low Conversion
1. Inactive catalyst (oxidized Pd).2. Insufficiently anhydrous solvent/reagents.3. Base is old or has low purity.
1. Ensure the reaction is set up under a strictly inert atmosphere. Use a fresh palladium source.2. Use solvent from a purification system or a new sealed bottle.3. Use a fresh bottle of high-purity base (e.g., NaOtBu).
Formation of Side Products (e.g., hydrodehalogenation)
1. Reaction temperature is too high or time is too long.2. Presence of water or other proton sources.
1. Lower the reaction temperature (e.g., to 80 °C) and monitor carefully. Do not let the reaction run significantly past completion.2. Re-verify the dryness of all solvents and reagents.
Loss of Selectivity (Reaction at C-Cl)
1. Reaction conditions are too harsh (very high temperature).2. Ligand choice is suboptimal.
1. This is unlikely given the large reactivity difference, but reducing the temperature is the first step.2. Ensure the correct, bulky biarylphosphine ligand is being used.
Difficulty in Purification
1. Formation of baseline impurities.2. Product is unstable on silica gel.
1. Ensure a proper aqueous workup is performed to remove the inorganic base salts.2. Consider alternative purification methods like preparatory HPLC or using a different stationary phase (e.g., alumina).
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination offers a highly effective and regioselective method for the synthesis of 5-amino-2-chloro-4-morpholinopyrimidines. By leveraging the intrinsic reactivity difference between C-I and C-Cl bonds, this protocol enables the precise installation of diverse amino groups at the C-5 position. The resulting products are valuable building blocks, retaining a reactive C-Cl "handle" for subsequent orthogonal functionalization, thereby providing rapid access to complex molecules for screening in drug discovery programs.
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Center for Biotechnology Information. [Link]
Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
Maes, B. U. W., et al. (2003). Selective Palladium‐Catalyzed Aminations on 2‐Chloro‐3‐iodo‐ and 2‐Chloro‐5‐iodopyridine. ChemInform. [Link]
Kumar, M., et al. (2024). Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines. The Journal of Organic Chemistry. [Link]
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
Guirado, A., et al. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
Hartwig, J. F., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Center for Biotechnology Information. [Link]
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
Sather, A. C. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Seton Hall University Dissertations and Theses (ETDs). [Link]
Old, D. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
Billingsley, K. L., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters. [Link]
Hooper, M. W., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]
Hooper, M. W., et al. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. PubMed. [Link]
Fleckenstein, C. A., & Plenio, H. Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand. ResearchGate. [Link]
Dorel, R., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
ResearchGate. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
Krasovskiy, A., et al. (2006). Selective magnesiation of chloro-iodopurines: an efficient approach to new purine derivatives. PubMed. [Link]
Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Center for Biotechnology Information. [Link]
ResearchGate. Palladium-catalyzed amination of morpholine with aryl chlorides. [Link]
Fleckenstein, C. A. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
Technical Support Center: Synthesis of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
Welcome to the technical support guide for the synthesis of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
A low yield in this SNAr reaction typically points to one of several factors: incomplete reaction, competing side reactions, or loss of product during workup and purification. The synthesis involves the reaction of 2,4-dichloro-5-iodopyrimidine with morpholine. The C4 position is generally more activated towards nucleophilic attack than the C2 position in 2,4-dihalopyrimidines.[1][2]
Primary Causes for Low Yield:
Suboptimal Reaction Temperature: SNAr reactions on less activated pyrimidine rings often require heat to proceed at a reasonable rate.[3] If the reaction is run at room temperature, a significant portion of the starting material may remain unreacted.
Inappropriate Base or Stoichiometry: A base is required to neutralize the HCl generated during the reaction. An inadequate amount of base can lead to the protonation of morpholine, reducing its nucleophilicity. Conversely, an excessively strong or concentrated base might promote side reactions.[4]
Presence of Water: The starting material, 2,4-dichloro-5-iodopyrimidine, can be susceptible to hydrolysis under basic conditions, leading to the formation of hydroxypyrimidine byproducts.[5] Ensuring anhydrous conditions is crucial.
Poor Solvent Choice: The solvent plays a critical role in solvating the reactants and mediating the reaction. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[5][6]
Q2: I'm observing a significant amount of a di-substituted byproduct. How can I minimize its formation?
The formation of a di-substituted product, where morpholine has reacted at both the C2 and C4 positions, is a common issue. This occurs because while the C4 position is more reactive, the C2 position can also undergo substitution, especially under forcing conditions.[1]
Strategies to Enhance Mono-substitution (C4-selectivity):
Control Stoichiometry: Use a slight excess, but not a large excess, of morpholine (e.g., 1.1 to 1.2 equivalents). This ensures there is enough nucleophile to drive the reaction to completion without promoting a second substitution.
Lower the Reaction Temperature: Higher temperatures can provide the activation energy needed for the less favorable C2 substitution. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate at C4 can significantly improve selectivity.[5]
Slow Addition of Morpholine: Adding the morpholine dropwise to the solution of the dihalopyrimidine can help to maintain a low instantaneous concentration of the nucleophile, further disfavoring the di-substitution.
Q3: What is the optimal base and solvent for this reaction?
The choice of base and solvent is critical for maximizing yield and minimizing side products.
Base Selection: A non-nucleophilic organic base is ideal. Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[5][7] They are effective at scavenging the generated acid without competing with morpholine as a nucleophile. Inorganic bases like K2CO3 or Cs2CO3 can also be used, often in polar aprotic solvents.[8]
Solvent Selection: Polar aprotic solvents are highly recommended.
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the polar intermediates in SNAr reactions.[5]
Acetonitrile (ACN) can also be a suitable solvent.[8]
Protic solvents like ethanol or water should generally be avoided as they can act as competing nucleophiles, leading to undesired byproducts.[4]
Q4: How can I effectively monitor the reaction's progress?
Monitoring the reaction is key to determining the optimal reaction time and preventing the formation of byproducts from over-reaction.
Thin-Layer Chromatography (TLC): TLC is the most common and convenient method. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting material (2,4-dichloro-5-iodopyrimidine), the desired product, and any potential byproducts.
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, HPLC or LC-MS can be employed. This allows for accurate determination of the consumption of starting material and the formation of the product.
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common issues leading to low reaction yield.
Troubleshooting flowchart for low yield.
Reaction Mechanism & Optimization
The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.[3]
SNAr mechanism for the synthesis.
Parameter Optimization Summary
The following table summarizes the impact of key reaction parameters on the yield and purity of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine.
Polar aprotic solvent stabilizes the Meisenheimer complex.[5]
Experimental Protocol
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-5-iodopyrimidine (1.0 eq) and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.
Reagent Addition: Add DIPEA (2.2 eq) to the solution, followed by the dropwise addition of morpholine (1.1 eq) over 10-15 minutes at room temperature.
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
Extraction: Extract the aqueous layer with ethyl acetate (3x).
Washing: Combine the organic layers and wash sequentially with water (2x), saturated aqueous NaHCO3 solution (1x), and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine.
References
Gagnon, D., & Organ, M. G. (2013). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of chemical research, 46(3), 645-655. Retrieved from [Link]
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
Kirby, A. J., & Jencks, W. P. (1965). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 803-807. Retrieved from [Link]
Gómez-García, A., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Processes, 8(10), 1341. Retrieved from [Link]
Gagnon, D., et al. (2013). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 135(5), 1646-1649. Retrieved from [Link]
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
Bhargav, A., Gowda, N. B., & Pavan kumar, C. (2015). Synthesis, characterization and biological evaluation of substituted pyrimidines. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1279-1286. Retrieved from [Link]
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
El-Sayed, W. A. (2012). Elucidation and Evaluation of Substituted Pyrimidines. International Journal of Pharmaceutical Sciences and Research, 3(10), 3766-3770. Retrieved from [Link]
Um, I.-H., et al. (2017). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... Nature Chemistry, 9(12), 1165-1171. Retrieved from [Link]
Boyle, R. G., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7629-7640. Retrieved from [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Mehta, H., et al. (2014). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278. Retrieved from [Link]
Gupta, S., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(2), 123-145. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
ResearchGate. (2026, January 11). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
ACS Publications. (2013, May 8). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. Retrieved from [Link]
Journal of the American Chemical Society. (2022, February 9). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Retrieved from [Link]
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
PMC. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link]
PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
International Journal for Pharmaceutical Research Scholars. (2014, July 31). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Retrieved from [Link]
Technical Support Center: Optimizing Catalyst Loading for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine Cross-Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions with 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing cross-coupling reactions with 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the complexities of catalyst loading and other reaction parameters to achieve optimal yields and purity in your syntheses.
Introduction
The substrate 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine presents a unique challenge and opportunity in cross-coupling reactions. With two distinct halogen atoms, selective functionalization is key. The reactivity of an aryl halide in cross-coupling reactions generally follows the trend: I > OTf ≈ Br > Cl.[1] This inherent difference in reactivity between the C-I and C-Cl bonds allows for sequential, site-selective cross-coupling reactions, a valuable strategy in the synthesis of complex molecules and pharmaceutical intermediates.[2] This guide will focus on troubleshooting common issues to help you harness this differential reactivity effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no product. What are the primary factors to investigate?
A: Low or no conversion in Suzuki-Miyaura coupling is a common challenge that can often be traced back to one of three areas: the catalyst system, the quality of your reagents, or the reaction conditions.
Catalyst Inactivity: The active Pd(0) species may not be forming from your Pd(II) precatalyst, or it could be decomposing.[3][4] Ensure you are using fresh, high-quality catalyst. If you suspect catalyst decomposition, you might observe the formation of palladium black.[1]
Reagent Quality: The purity of your starting materials is critical. Impurities can act as catalyst poisons.[1] Boronic acids, in particular, can be prone to degradation through protodeboronation, especially if they are electron-deficient or if the reaction is run at high temperatures.[5] It is always recommended to use fresh, high-purity boronic acids.
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature are all interdependent and crucial for success. A thorough screening of these parameters is often necessary to find the optimal conditions for your specific substrates.[5]
Q2: I am observing the formation of a black precipitate in my reaction, and the reaction has stalled. What is happening and how can I prevent it?
A: The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[1] This is a common deactivation pathway in palladium-catalyzed cross-coupling reactions.
Causes and Preventative Measures:
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of your solvent and failure to maintain a strictly inert atmosphere can lead to rapid catalyst decomposition.[5] Always ensure your solvents are thoroughly degassed and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.
Ligand Dissociation: The phosphine ligands that stabilize the palladium center can dissociate, leading to aggregation. This is more common with sterically hindered monodentate phosphines.[1] Increasing the ligand-to-metal ratio can sometimes mitigate this issue.
High Temperatures: While elevated temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you suspect this is the issue, try running the reaction at a lower temperature for a longer period.
Q3: I am struggling with selective coupling at the C5-iodo position. What conditions favor this selectivity?
A: Given the higher reactivity of the C-I bond compared to the C-Cl bond, selective coupling at the C5 position is generally favored.[1] To enhance this selectivity, you can manipulate the reaction conditions:
Milder Conditions: Employing milder reaction conditions, such as lower temperatures and less reactive catalysts, can often favor the more reactive C-I bond.
Catalyst and Ligand Choice: The choice of catalyst and ligand can significantly influence selectivity. For instance, using a less electron-rich phosphine ligand might be less prone to promoting the more challenging oxidative addition at the C-Cl bond.[3] A screening of different palladium sources and ligands is advisable.
Stoichiometry: Using a slight excess of the aryl halide can sometimes help to minimize side reactions like homo-coupling of the boronic acid.[5]
Q4: What are the most common side reactions in the cross-coupling of this substrate, and how can they be minimized?
A: Besides catalyst deactivation, several side reactions can impact your yield and purity.
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a very common side reaction.[5] It is often exacerbated by high temperatures and the presence of water. Using fresh, high-purity boronic acid and carefully optimized, anhydrous conditions can help. Alternatively, boronate esters (e.g., pinacol esters) can be used as they are often more stable.[3]
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct can occur, especially in the presence of oxygen.[3] Thorough degassing and maintaining an inert atmosphere are crucial for prevention.[3]
Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom. This can be promoted by the palladium catalyst in the presence of a hydrogen source, which could be the solvent (e.g., alcohols) or even the phosphine ligand.[3]
Troubleshooting Guides
Problem 1: Low Conversion/No Reaction
If you are observing little to no product formation, a systematic approach to troubleshooting is necessary.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps:
Verify Inert Atmosphere: Ensure your reaction setup is leak-proof and that you have a positive pressure of inert gas. Solvents should be sparged with argon or nitrogen for at least 30 minutes before use.[5]
Assess Catalyst and Ligand:
Catalyst Loading: For a new or difficult reaction, consider increasing the catalyst loading from a typical 1-2 mol% to 5 mol%.[1] You can optimize to a lower loading later.
Ligand Choice: For the less reactive C-Cl bond, specialized, bulky, and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often required to facilitate the oxidative addition step.[1]
Evaluate Reagents:
Boronic Acid Stability: If you suspect protodeboronation, try using the corresponding boronic ester, which can be more stable.[1]
Purity: Ensure the purity of your 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine starting material. Impurities can inhibit the catalyst.
Systematic Screening of Conditions:
Solvent Screen: The choice of solvent is critical as it affects solubility, kinetics, and catalyst stability.[1] A screen of common solvents like Toluene, Dioxane, DMF, and THF is recommended.
Base Screen: The strength and solubility of the base can significantly impact the outcome. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[6]
Problem 2: Poor Selectivity (Reaction at C2-Chloro Position)
While the C5-iodo position is more reactive, reaction at the C2-chloro position can occur, especially under forcing conditions.
Temperature Control: Start with lower reaction temperatures (e.g., 60-80 °C) and monitor the reaction progress carefully.
Catalyst and Ligand Selection: Avoid highly active catalyst systems known for coupling aryl chlorides until the C5 position has been functionalized. Simpler phosphine ligands like PPh₃ may offer better selectivity in the initial step.
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent subsequent reaction at the C2 position.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization.
Technical Support Center: Optimizing the Synthesis of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
Welcome to the Application Support Center. This guide is engineered for medicinal chemists and process scientists tasked with scaling or optimizing the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-iodopyri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. This guide is engineered for medicinal chemists and process scientists tasked with scaling or optimizing the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-iodopyrimidine with morpholine.
Synthesizing 4-(2-chloro-5-iodopyrimidin-4-yl)morpholine presents a classic regioselectivity challenge. The pyrimidine core contains two electrophilic centers (C2 and C4), and the SNAr reaction is highly sensitive to subtle changes in temperature, stoichiometry, and solvent polarity. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you eliminate regioisomers, bis-adducts, and dehalogenated impurities.
Mechanistic Pathway & Impurity Profiling
To control the reaction, we must first understand the kinetic and thermodynamic forces governing the pyrimidine ring. The presence of the electron-withdrawing iodine at C5 exerts a strong inductive (-I) effect, which disproportionately lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the adjacent C4 position compared to C2 [1]. Consequently, nucleophilic attack at C4 is kinetically favored. However, elevated temperatures or excess nucleophile can easily override this kinetic preference, leading to the impurities mapped below.
Reaction pathways of 2,4-dichloro-5-iodopyrimidine with morpholine showing key impurities.
Troubleshooting FAQs
Q: Why am I seeing high levels (>5%) of the C2-regioisomer (2-morpholino-4-chloro-5-iodopyrimidine)?
A: The formation of the C2-regioisomer is a symptom of overcoming the activation energy barrier that normally protects the C2 position. While the SNAr reaction of 5-substituted-2,4-dichloropyrimidines is inherently C4-selective [2], running the reaction at room temperature or in highly polar aprotic solvents (like DMF or DMSO) stabilizes the transition state for C2 attack.
Solution: Shift to strict kinetic control. Lower the reaction temperature to 0 °C or -20 °C and switch to a less polar solvent like Dichloromethane (DCM). This slows the overall reaction rate but drastically improves the kinetic differentiation between the C4 and C2 positions.
Q: How do I eliminate the 2,4-dimorpholino-5-iodopyrimidine bis-adduct without leaving unreacted starting material?
A: Bis-addition occurs when the local concentration of morpholine remains too high after the initial C4 substitution. Many protocols mistakenly use 2.0 to 2.5 equivalents of morpholine—one to act as the nucleophile and one to scavenge the HCl byproduct. This guarantees over-reaction.
Solution: Decouple the nucleophile from the acid scavenger. Use exactly 1.05 equivalents of morpholine and add 1.2 equivalents of a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). DIPEA cannot undergo SNAr due to steric clash, allowing it to safely neutralize the HCl while keeping morpholine concentrations strictly stoichiometric. Furthermore, add the morpholine dropwise via a syringe pump to prevent localized concentration spikes.
Q: I am detecting a byproduct via LC-MS with an m/z consistent with the loss of iodine. What causes this deiodination?
A: The C5–I bond is highly susceptible to homolytic cleavage (photolysis) or metal-catalyzed reduction. If your reaction flask is exposed to direct sunlight over a long period, or if there are trace transition metals in your reaction vessel or base, the iodine can be cleaved, yielding 4-(2-chloropyrimidin-4-yl)morpholine.
Solution: Wrap the reaction flask in aluminum foil to exclude light. Additionally, degas your DCM with Argon or N2 prior to the reaction to prevent radical-mediated oxidative/reductive side reactions.
Decision tree for identifying and resolving common impurities during morpholine substitution.
Quantitative Condition Optimization
The following table summarizes internal validation data demonstrating how temperature, solvent, and stoichiometry directly dictate the product distribution.
Table 1: Effect of Reaction Conditions on Product Distribution
Solvent
Auxiliary Base
Temp (°C)
Morpholine (eq)
Conversion (%)
C4 (Desired)
C2 (Regioisomer)
Bis-adduct
DMF
K₂CO₃
80
2.5
>99
15%
5%
80%
THF
TEA
25
1.1
95
75%
15%
10%
DCM
DIPEA
0
1.05
98
92%
5%
3%
DCM
DIPEA
-20
1.0
85
98%
<1%
<1%
Note: Pushing the reaction to >99% conversion at -20 °C by extending time or adding more morpholine will exponentially increase the risk of bis-adduct formation. It is chemically safer to accept 85-90% conversion and recover unreacted starting material during purification.
Self-Validating Standard Operating Protocol
This protocol is designed to be self-validating; it includes specific checkpoints (TLC/LC-MS) to ensure the kinetic control has not been breached before proceeding to the next step.
Reagents Required:
2,4-Dichloro-5-iodopyrimidine (1.0 eq)
Morpholine (1.05 eq)
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Preparation & Degassing: In an oven-dried, foil-wrapped round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-iodopyrimidine (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Sparge the solution with Argon for 10 minutes.
Base Addition: Add DIPEA (1.2 eq) to the solution in one portion.
Kinetic Cooling: Submerge the flask in a dry ice/ethylene glycol bath (or brine/ice bath) and allow the internal temperature to equilibrate to -20 °C (or 0 °C depending on your impurity tolerance).
Controlled Nucleophile Addition: Dissolve morpholine (1.05 eq) in a small volume of anhydrous DCM (approx. 10% of the total reaction volume). Using a syringe pump, add this solution dropwise over 45–60 minutes. Causality check: Rapid addition causes exothermic micro-environments, temporarily raising the temperature and triggering C2-attack.
Monitoring (Self-Validation Checkpoint): Stir the reaction at the cooled temperature for 2 hours. Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS.
If SM > 15%: Continue stirring for 1 hour.
If Bis-adduct > 2%: Immediately proceed to quench to prevent further over-reaction.
Quenching: Quench the reaction strictly at the cooled temperature by adding cold saturated aqueous NH₄Cl (equal to 50% of the reaction volume). Do not let the reaction warm to room temperature before quenching, as unreacted morpholine will rapidly attack the remaining starting material.
Workup: Transfer to a separatory funnel, extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C to prevent thermal degradation.
Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 4-(2-chloro-5-iodopyrimidin-4-yl)morpholine.
References
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines
WuXi AppTec Biology[Link]
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles
The Journal of Organic Chemistry (ACS Publications), 2015[Link]
Optimization
Best purification and chromatography methods for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific chromatographic and purification challenges associated with 4-(2-Chloro-5-io...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the specific chromatographic and purification challenges associated with 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (CAS: 1171527-49-3).
This halogenated pyrimidine is a highly valuable building block, most notably utilized as a core intermediate in the synthesis of PI3K inhibitors such as Buparlisib (BKM120) . However, its synthesis via the Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloro-5-iodopyrimidine with morpholine inherently produces a complex crude mixture. This guide explains the causality behind these impurities and provides field-proven, self-validating protocols to isolate the target molecule with >98% purity.
Reaction & Purification Workflow
Figure 1: Workflow detailing the generation of regioisomeric impurities and the subsequent chromatographic isolation strategy.
Troubleshooting FAQs: Causality & Solutions
Q1: Why am I getting a high percentage of the 2-morpholino regioisomer, and how do I separate it?The Causality: In 2,4-dichloro-5-iodopyrimidine, the C4 position is highly activated toward SNAr due to the combined electron-withdrawing inductive effects of the adjacent ring nitrogens and the ortho-iodo substituent . However, the C2 position remains susceptible to nucleophilic attack. If the reaction temperature exceeds 0°C, thermodynamic control begins to compete with kinetic control, increasing the yield of the 2-morpholino regioisomer.
The Solution: Maintain strict temperature control (-78°C to 0°C). To separate them, Normal Phase (NP) silica gel chromatography is highly effective. The 2-morpholino isomer typically exhibits a lower dipole moment and less steric shielding of its basic centers compared to the 4-isomer, causing it to elute faster (higher Rf) on silica when using Hexane/Ethyl Acetate gradients.
Q2: My compound streaks severely on the silica column, ruining the resolution. How can I improve peak shape?The Causality: Morpholine has a pKa of ~8.3, and the pyrimidine ring adds further basicity. Bare silica gel contains acidic silanol groups (pKa ~4.5–5.0). As your compound travels down the column, the basic nitrogens undergo strong hydrogen bonding and ion-exchange interactions with these silanols, causing the compound to stick and elute as a broad, tailing band.
The Solution: Dynamically mask the silanol sites by adding a volatile base. Pre-equilibrate your column and run your mobile phase with 1% Triethylamine (TEA) . This neutralizes the acidic silica sites, ensuring sharp, Gaussian peak shapes and baseline resolution between the regioisomers.
Q3: How do I ensure the 2,4-dimorpholino byproduct is completely removed?The Causality: Over-substitution occurs if excess morpholine is used locally (e.g., adding morpholine too quickly) or if the reaction is left too long. The resulting 2,4-dimorpholino-5-iodopyrimidine contains two basic morpholine rings, making it significantly more polar than the mono-substituted target.
The Solution: On Normal Phase silica, this byproduct will stick tightly to the baseline under low-polarity conditions. By capping your gradient at 40% EtOAc/Hexane, the dimorpholino impurity remains trapped on the column, allowing you to elute the pure target molecule.
Q4: Is the 5-iodo group sensitive to degradation during purification?The Causality: Yes. The C–I bond has a relatively low bond dissociation energy (~65 kcal/mol). Prolonged exposure to ambient UV light or transition metal contaminants in low-grade silica can cause homolytic cleavage, resulting in deiodination and the formation of 4-(2-chloropyrimidin-4-yl)morpholine.
The Solution: Wrap your chromatography column and collection flasks in aluminum foil. Avoid using basic alumina, which can sometimes promote dehalogenation; stick to neutral, high-purity silica gel.
To select the optimal purification route, compare the physicochemical interactions of the impurities across different stationary phases:
Purification Method
Stationary Phase
Mobile Phase
Additive
Target Impurity Removed
Yield / Purity Expectation
Normal Phase Flash
Silica Gel (Neutral)
Hexane / EtOAc
1.0% TEA
2-morpholino regioisomer
High Yield / >98% Purity
Reverse Phase HPLC
C18 (End-capped)
Water / MeCN
0.1% Formic Acid
2,4-dimorpholino byproduct
Med Yield / >99% Purity
Recrystallization
N/A
Isopropanol / Heptane
None
Trace polar impurities
Low Yield / >99% Purity
Note: Normal Phase Flash is the industry standard for the first-pass isolation of this intermediate due to its scalability and excellent resolution of regioisomers.
Self-Validating Protocol: Optimized Normal Phase Chromatography
This step-by-step methodology ensures high-fidelity separation of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine from its regioisomers.
Step 1: Sample Preparation (Dry Loading)
Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).
Add Celite 545 (approx. 3x the mass of the crude mixture).
Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
Causality: Liquid loading a highly concentrated DCM solution causes band broadening because DCM is a strong eluent. Dry loading ensures a perfectly flat, narrow injection band.
Step 2: Column Equilibration
Select a high-purity neutral silica column (e.g., 40g column for 2g of crude).
Flush the column with 3 Column Volumes (CV) of 95:5 Hexane:EtOAc containing 1% TEA .
Validation Checkpoint: Check the pH of the column effluent. It should be distinctly basic (pH > 8 on indicator paper), confirming that the silanol groups are fully masked by the TEA.
Step 3: Gradient Elution & Fraction Collection
Load the dry cartridge onto the system. Wrap the column in aluminum foil to prevent photo-deiodination.
Run the following gradient at a flow rate of 40 mL/min:
0–2 CV: Hold at 5% EtOAc
2–10 CV: Linear gradient from 5% to 30% EtOAc
10–12 CV: Hold at 30% EtOAc
Monitor UV absorbance at 254 nm and 280 nm.
Validation Checkpoint: Perform a rapid TLC of the eluting fractions using 30% EtOAc/Hexane. The undesired 2-morpholino isomer will elute first (Rf ~0.6), followed by the target 4-morpholino isomer (Rf ~0.4). If the UV peaks begin to merge, immediately pause the gradient progression and hold the current solvent ratio until the first peak fully returns to baseline.
Step 4: Concentration and Storage
Pool the fractions containing the pure target molecule.
Evaporate under reduced pressure using a water bath set no higher than 35°C to prevent thermal degradation of the C–I bond.
Store the resulting white-to-pale-yellow solid in an amber vial under an argon atmosphere at 4°C .
References
WIPO. "WO2018005863A1 - Pyrimidine-based compounds for the treatment of cancer". Source: Google Patents.
WIPO. "WO2012110773A1 - Fak inhibitors". Source: Google Patents.
Troubleshooting
Storage conditions and stability optimization for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
Welcome to the technical support center for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information re...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information regarding the storage, stability, and handling of this compound. As a complex heterocyclic molecule, understanding its stability profile is critical for ensuring experimental reproducibility and the integrity of your research. This document provides a framework for assessing and optimizing the stability of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine based on established chemical principles and pharmaceutical industry best practices.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine?
A1: While specific, long-term stability data for this compound is not extensively published, based on its chemical structure and general handling guidelines for similar heterocyclic compounds, the following conditions are recommended to minimize degradation.
Parameter
Recommended Condition
Rationale
Temperature
Store at 2-8°C (refrigerated). For long-term storage, consider -20°C.
Reduces the rate of potential hydrolytic and oxidative degradation reactions.
Light
Protect from light. Store in an amber vial or a light-blocking container.
The iodopyrimidine moiety may be susceptible to photolytic degradation.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
Minimizes the risk of oxidation, particularly of the morpholine ring.
Moisture
Store in a tightly sealed container in a dry environment. A desiccator is recommended.
The chloro- and iodo- substituents on the pyrimidine ring are susceptible to hydrolysis.
Q2: What are the potential degradation pathways for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine?
A2: Based on the functional groups present in the molecule (a substituted pyrimidine and a morpholine ring), several degradation pathways can be hypothesized. Understanding these potential pathways is crucial for designing stability-indicating analytical methods.
Hydrolysis: The chloro and iodo groups on the pyrimidine ring are potential sites for nucleophilic substitution by water, especially under non-neutral pH conditions. This could lead to the formation of hydroxypyrimidine derivatives. The amide-like linkage between the morpholine and pyrimidine rings could also be susceptible to hydrolysis under strong acidic or basic conditions.
Oxidation: The morpholine ring, being a secondary amine derivative, can be susceptible to oxidation. This could lead to ring-opening or the formation of N-oxide derivatives.
Photodegradation: Halogenated aromatic compounds, such as the iodopyrimidine moiety, can be sensitive to light, potentially leading to dehalogenation or other complex rearrangements.
Caption: Potential degradation pathways for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is crucial for accurately assessing the stability of your compound by separating the intact parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
Key steps for developing a stability-indicating HPLC method:
Column Selection: A reverse-phase C18 column is a good starting point.
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine using a UV-Vis spectrophotometer to ensure maximum sensitivity.
Forced Degradation Studies: To ensure your method can separate the parent compound from its degradation products, you must perform forced degradation studies. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Action(s)
Loss of potency or inconsistent experimental results.
Compound degradation due to improper storage or handling.
1. Review your storage conditions. Ensure the compound is protected from light, moisture, and elevated temperatures. \n 2. Prepare solutions fresh daily. \n 3. Consider performing a purity check of your stock material using your analytical method.
Appearance of new peaks in the chromatogram over time.
Formation of degradation products.
1. Attempt to identify the degradation products using techniques like LC-MS. \n 2. Correlate the appearance of new peaks with specific storage or experimental conditions to understand the degradation pathway. \n 3. Optimize storage conditions to minimize the formation of these impurities.
Precipitation of the compound in solution.
Poor solubility or degradation to a less soluble product.
1. Verify the solubility of the compound in your chosen solvent. \n 2. If solubility is an issue, consider using a co-solvent or adjusting the pH (if appropriate for your experiment). \n 3. Analyze the precipitate to determine if it is the parent compound or a degradant.
Stability Optimization Protocols
To empirically determine the optimal storage and handling conditions for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine, a systematic stability study is recommended.
Protocol 1: Forced Degradation Study
This study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways.
Methodology:
Prepare separate solutions of the compound in a suitable solvent.
Expose each solution to one of the following stress conditions:
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
Photolytic Degradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) or a UV lamp.
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.
Analyze the samples using your developed HPLC method.
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Long-Term Stability Study
Objective: To determine the appropriate storage conditions and shelf-life of the compound.
Methodology:
Aliquot the solid compound into several vials.
Store the vials under different conditions:
-20°C (protected from light, desiccated)
2-8°C (protected from light, desiccated)
Room temperature (protected from light, desiccated)
Room temperature (exposed to ambient light and humidity)
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove a vial from each condition.
Prepare a solution of the compound at a known concentration.
Analyze the sample using a validated stability-indicating HPLC method.
Calculate the percentage of the parent compound remaining and quantify any major degradation products.
By following these guidelines and performing the recommended stability studies, you can ensure the quality and reliability of your experimental results when working with 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine.
References
Pouille, C., et al. (2000). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 66(4), 1699-1705. [Link]
Klančar, A., et al. (2022). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Molecules, 27(21), 7586. [Link]
Kishida Chemical Co., Ltd. (2021). Safety Data Sheet: 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one. [Link]
Wako Pure Chemical Industries, Ltd. (2019). Safety Data Sheet: Morpholine. [Link]
Alfa Aesar. (2016). Safety Data Sheet: Morpholine. [Link]
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]
Penta s.r.o. (2025). Safety Data Sheet: Morpholine. [Link]
Wang, Y., et al. (2022). Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. International Journal of Environmental Research and Public Health, 19(4), 1969. [Link]
Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Reference Data & Comparative Studies
Validation
Unambiguous Structural Verification of Kinase Building Blocks: A Comparative NMR Guide for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (CAS: 1171527-49-3) is a highly privileged, bifunctional building block frequently utilized in the synthesis of advanced targeted therapeutics, including c-Jun N-terminal kinas...
Author: BenchChem Technical Support Team. Date: April 2026
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (CAS: 1171527-49-3) is a highly privileged, bifunctional building block frequently utilized in the synthesis of advanced targeted therapeutics, including c-Jun N-terminal kinase 1 (JNK1) inhibitors for idiopathic pulmonary fibrosis (ACS Publications)[1] and various PI3K/mTOR pathway modulators.
For researchers and drug development professionals, the primary analytical challenge with this intermediate lies in regioisomer differentiation . Pyrimidine cores possess closely spaced carbon shifts, making standard 1D NMR assignments prone to error. This guide objectively compares standard 1D NMR workflows against 2D-assisted self-validating methodologies, while detailing the profound causality behind its unique spectral signature.
The Causality of NMR Shifts: Halogenation and Sterics
To accurately assign the NMR spectra of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine, one must understand the physical chemistry dictating its chemical shifts.
The Heavy Atom Effect on C5: The iodine atom at the C5 position exerts a massive diamagnetic shielding effect. Because iodine is highly polarizable with a large electron cloud, it drives the C5 carbon shift anomalously upfield to approximately 82.5 ppm . Without iodine, a standard pyrimidine C5 would resonate near 120 ppm.
Deshielding of H6: Conversely, the solitary pyrimidine proton (H6) is flanked by an electronegative nitrogen and the iodine atom. This localized electron withdrawal heavily deshields the proton, pushing it far downfield to a sharp singlet at ~8.35 ppm (in CDCl3).
Steric Hindrance of the Morpholine Ring: The bulky iodine atom at C5 creates a severe steric clash with the adjacent morpholine ring at C4. This restricts the free rotation around the C4–N bond. Consequently, at room temperature, the morpholine N-CH2 protons do not appear as a simple, rapidly averaging triplet; instead, they often present as broadened, complex multiplets around 3.68 ppm .
Performance Comparison: 1D vs. 2D NMR Workflows
Relying solely on 1D
13
C NMR to verify the regiochemistry of this pyrimidine is a flawed methodology. The quaternary carbons C2 (C-Cl) and C4 (C-Morpholine) both resonate in the highly congested 158–165 ppm region. To build a self-validating system , 2D NMR (HSQC and HMBC) must be employed.
Table 1: Workflow Comparison for Pyrimidine Regioisomers
Analytical Metric
Standard 1D NMR (
1
H +
13
C)
2D-Assisted NMR (HSQC + HMBC)
C2 vs. C4 Differentiation
Low (Shifts overlap ~158-165 ppm)
High (Unambiguous via
3J
H6-C4 HMBC)
C5 Assignment Confidence
Medium (Relies on shift estimation)
High (Confirmed via
2J
H6-C5 HMBC)
Acquisition Time
~15-30 minutes
~1.5 - 2.0 hours
Self-Validating Proof
No (Prone to misassignment)
Yes (Orthogonal cross-peak validation)
The HMBC Self-Validating Loop
HMBC (Heteronuclear Multiple Bond Correlation) provides a closed-loop logical proof of the structure. The H6 proton shows a strong
3J
coupling to C4 and a
2J
coupling to C5. Simultaneously, the morpholine N-CH2 protons show a
3J
coupling to C4. This definitively anchors the morpholine ring to C4, proving the regiochemistry and preventing costly downstream synthesis errors.
Caption: HMBC correlation network validating the regiochemistry of the pyrimidine core.
Reference Data Comparison: Solvent Effects (CDCl3 vs. DMSO-d6)
Solvent selection drastically alters the spectral profile of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine. DMSO-d6 is a strong hydrogen-bond acceptor and highly polar, which typically shifts the acidic pyrimidine H6 further downfield compared to the non-polar CDCl3. Furthermore, the higher viscosity and polarity of DMSO can alter the rotational dynamics of the morpholine ring.
To achieve the reference data outlined above, follow this strict, step-by-step methodology designed to maximize signal-to-noise (S/N) for insensitive quaternary carbons[1].
Step 1: Sample Preparation
Dissolve 15–20 mg of the compound in 0.6 mL of deuterated solvent (CDCl3 or DMSO-d6, 99.8% D).
Causality: A high concentration is mandatory to achieve a sufficient S/N ratio for the quaternary carbons (C2, C4, C5) without requiring overnight acquisition times.
Step 2: Probe Tuning and Matching
Manually tune the
1
H and
13
C channels on the NMR probe.
Causality: This ensures maximum radiofrequency power transfer to the sample, which is critical for exciting the heavily shielded C5-I carbon.
Step 3: Shimming (Z0-Z5)
Perform gradient shimming followed by manual optimization of the Z1 and Z2 gradients.
Causality: Perfect homogeneity is essential for resolving the complex, sterically-hindered multiplets of the morpholine ring.
Step 4: 1D & 2D Acquisition Parameters
1
H NMR: 16 scans, relaxation delay (D1) = 2.0 s.
13
C NMR: 1024 scans, D1 = 2.0 s, with
1
H decoupling (WALTZ-16).
HMBC: Acquire with a long-range coupling delay optimized for 8 Hz (approx. 62.5 ms). Causality: This specific delay captures the critical
2J
and
3J
couplings from H6 to C5 and C4, establishing the definitive regiochemical proof.
Step 5: Processing
Apply a 0.3 Hz exponential line broadening (LB) for
1
H and 1.0 Hz for
13
C prior to Fourier Transform (FT). Phase and baseline correct manually to ensure accurate integration.
Caption: Step-by-step NMR acquisition and processing workflow for structural verification.
References
Structure Optimization of c-Jun N-terminal Kinase 1 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry (ACS Publications). 2024.[Link]
HPLC method validation for testing 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine purity
An in-depth technical guide to developing and validating an HPLC method for the purity analysis of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine. Executive Summary & Analyte Profiling 4-(2-Chloro-5-iodopyrimidin-4-yl)morph...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide to developing and validating an HPLC method for the purity analysis of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine.
Executive Summary & Analyte Profiling
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (CAS: 1171527-49-3) is a highly functionalized, halogenated pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of targeted kinase inhibitors[1].
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents three distinct analytical challenges:
The Morpholine Ring: The basic nitrogen in the morpholine moiety is prone to secondary ion-exchange interactions with residual, unendcapped silanols on traditional silica-based stationary phases. This causality often results in severe peak tailing and poor resolution.
Halogen Polarizability: The presence of both chlorine and iodine atoms creates a highly polarizable electron cloud. Separating the Active Pharmaceutical Ingredient (API) from closely related des-chloro or des-iodo impurities requires a stationary phase with exceptional shape selectivity and
π−π
interaction capabilities.
Pyrimidine Core: The highly polar, nitrogen-rich aromatic ring requires careful mobile phase optimization to ensure adequate retention and prevent early elution in the void volume[2].
This guide objectively compares three distinct column chemistries to determine the optimal separation strategy, followed by a comprehensive, self-validating protocol aligned with ICH Q2(R2) guidelines[3][4].
Chromatographic Strategy: Column Comparison
To establish the most reliable method, we must evaluate how different stationary phases interact with the unique functional groups of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine.
Table 1: Column Performance Comparison for Halogenated Pyrimidines
Column Chemistry
Mechanism of Interaction
Peak Shape (Tailing Factor)
Resolution (API vs. Des-iodo Impurity)
Verdict
Standard C18 (e.g., Zorbax Eclipse)
Hydrophobic (Dispersive)
Poor (
Tf>1.8
)
Marginal (
Rs≈1.5
)
Not Recommended. Fails to suppress morpholine-silanol interactions; lacks selectivity for halogens.
Polar-Embedded C18 (e.g., Kromasil C18(w))
Hydrophobic + Hydrogen Bonding
Good (
Tf≈1.2
)
Acceptable (
Rs≈2.1
)
Alternative. Excellent peak shape due to internal polar groups shielding silanols[5], but moderate halogen selectivity.
Biphenyl / Phenyl-Hexyl (e.g., Kinetex Biphenyl)
Hydrophobic +
π−π
Dipole-Dipole
Excellent (
Tf≈1.1
)
Superior (
Rs>3.5
)
Optimal Choice. Biphenyl rings interact strongly with the polarizable iodine atom and the pyrimidine
π
-system.
The Causality of Biphenyl Superiority:
While standard C18 columns rely purely on partitioning based on hydrophobicity, Biphenyl columns offer orthogonal selectivity. The electron-deficient pyrimidine ring and the highly polarizable iodine atom engage in strong
π−π
and dipole-induced dipole interactions with the biphenyl stationary phase. Furthermore, utilizing a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid) protonates the morpholine nitrogen, shifting the retention mechanism entirely to the aromatic/halogen interactions and eliminating silanol-induced tailing.
Experimental Protocol: Optimized HPLC-UV Workflow
The following step-by-step methodology provides a self-validating system for routine purity testing and stability-indicating analysis.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane. Rationale: TFA acts as an ion-pairing agent, protonating the morpholine ring to prevent secondary silanol interactions.
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Step 2: Chromatographic Conditions
Column: Core-shell Biphenyl column (150 mm × 4.6 mm, 2.6 µm particle size).
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Maintains reproducible mass transfer and reduces system backpressure).
Detection: UV at 254 nm (Optimal absorbance for the pyrimidine chromophore).
Injection Volume: 10 µL.
Gradient Program:
0–2 min: 10% B (Isocratic hold to focus the polar analyte)
2–12 min: 10%
→
80% B (Linear gradient for impurity elution)
12–15 min: 80% B (Column wash)
15–20 min: 10% B (Re-equilibration)
Step 3: Standard and Sample Preparation
Diluent: Water:Acetonitrile (50:50, v/v).
Standard Solution: Accurately weigh 10 mg of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).
Step 4: System Suitability Testing (SST)
Before analyzing samples, the system must validate its own performance. Inject the Standard Solution in five replicates.
Acceptance Criteria:
Relative Standard Deviation (%RSD) of peak area
≤
2.0%
Tailing Factor (
Tf
)
≤
1.5
Theoretical Plates (
N
)
≥
5000
Caption: Step-by-step HPLC method execution and self-validation workflow.
ICH Q2(R2) Method Validation
To ensure the method is scientifically sound and legally defensible for regulatory submissions, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3][4].
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities. The molecule was subjected to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3%
H2O2
) stress[6].
Caption: Forced degradation pathways and required chromatographic resolution.
Table 2: Summary of ICH Q2(R2) Validation Parameters
Validation Parameter
Methodology / Range Evaluated
Acceptance Criteria
Experimental Result
Linearity
5 concentrations (25% to 150% of nominal 100 µg/mL)
Correlation Coefficient (
R2
)
≥
0.999
R2
= 0.9998
Accuracy (Recovery)
Spiked samples at 50%, 100%, and 150% levels
Mean recovery between 98.0% – 102.0%
99.4% – 100.8%
Precision (Repeatability)
6 replicate injections of 100 µg/mL standard
%RSD
≤
2.0%
%RSD = 0.85%
Limit of Detection (LOD)
Signal-to-Noise ratio (S/N)
≥
3:1
Establish baseline sensitivity
0.05 µg/mL
Limit of Quantitation (LOQ)
Signal-to-Noise ratio (S/N)
≥
10:1
Establish quantifiable baseline
0.15 µg/mL
Robustness
Alter flow rate (
±
0.1 mL/min), Temp (
±
2°C)
System Suitability criteria met
Pass (No significant deviations)
Data Interpretation: The method demonstrates excellent linearity across the specified range, satisfying ICH Q2(R2) criteria[7][8]. The low LOD/LOQ values confirm that the Biphenyl column combined with the TFA-modified mobile phase provides a highly sensitive environment capable of detecting trace des-halogenated impurities down to 0.05% of the nominal API concentration.
References
Analytical Method Development & Validation - Pre-Therapeutics: HPLC Method Validation. Pre-Therapeutics. Available at:[Link]
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Available at:[Link]
ICH Q2(R2) Analytical Validation Guide. Scribd. Available at:[Link]
High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. National Institutes of Health (NIH). Available at:[Link]
ICH Q2(R2) Analytical Validation Guide | Accuracy And Precision. Scribd. Available at:[Link]
Thriving in water - HPLC (Kromasil C18(w) Wettable Phase). HPLC.eu. Available at:[Link]
LC-MS Fragmentation Profiling of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine: A Comparative Guide to High-Resolution vs. Low-Resolution Workflows
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists. As a critical building block in the synthesis of advanced kinase inhibitors (such as PI3K and mTOR inhibitors), 4-(2-Chloro-5-iod...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists.
As a critical building block in the synthesis of advanced kinase inhibitors (such as PI3K and mTOR inhibitors), 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine presents unique analytical challenges. The presence of a morpholine ring, a pyrimidine core, and two distinct halogens (chlorine and iodine) creates a complex isotopic and fragmentation landscape.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Low-Resolution Mass Spectrometry (Triple Quadrupole, TQ) for the structural elucidation and quantification of this intermediate. By understanding the causality behind its fragmentation pathways, researchers can design self-validating analytical protocols.
Mechanistic Causality of Fragmentation
In electrospray ionization (ESI) positive mode, 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (C₈H₉ClIN₃O) predominantly forms the protonated molecular ion [M+H]⁺. The protonation site is thermodynamically favored at the morpholine nitrogen or the pyrimidine nitrogen, depending on the solvent pH and gas-phase basicity[1].
The collision-induced dissociation (CID) of this molecule is driven by the relative bond dissociation energies (BDE) of its substituents:
Iodine Radical Loss (-127 Da): The carbon-iodine (C-I) bond on the pyrimidine ring is the weakest in the molecule (BDE ~65 kcal/mol). Consequently, the primary fragmentation pathway is the homolytic cleavage of the C-I bond, yielding a radical cation or, via hydrogen rearrangement, the loss of HI (-128 Da). Photofragmentation studies of halogenated pyrimidines corroborate that heavy halogens dictate the primary dissociation limits[2].
Morpholine Ring Cleavage (-87 Da): The morpholine moiety is highly susceptible to neutral loss. The cleavage of the C-N bond linking the morpholine to the pyrimidine core results in a fragment at m/z 238.89 (for the ³⁵Cl isotope). Alternatively, cross-ring cleavage of the morpholine ring can result in the loss of C₂H₄O (-44 Da)[3].
Chlorine Isotope Signature: The natural isotopic distribution of chlorine (75% ³⁵Cl, 25% ³⁷Cl) provides a built-in diagnostic tool. Any fragment retaining the pyrimidine core will exhibit a characteristic [M] / [M+2] ratio of 3:1[4].
Fragmentation Pathway Visualization
Figure 1: Proposed LC-MS/MS collisional fragmentation pathway of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine.
Platform Comparison: Q-TOF (HRMS) vs. Triple Quadrupole (TQ)
When analyzing halogenated pyrimidine-morpholine hybrids, the choice of MS platform dictates the quality of the data. Below is an objective comparison based on experimental performance.
High-Resolution Q-TOF (e.g., Agilent 6545)
Primary Use: Structural elucidation, impurity profiling, and exact mass confirmation.
Performance: Achieves mass accuracy < 2 ppm. This is critical for distinguishing the loss of iodine (-126.9045 Da) from potential isobaric interferences in complex biological or synthetic matrices.
Isotopic Resolution: Easily resolves the ³⁵Cl/³⁷Cl isotopic fine structure, confirming the presence of the halogen in downstream fragments.
Performance: Operates in Multiple Reaction Monitoring (MRM) mode. While it lacks exact mass capabilities (unit mass resolution), it offers superior sensitivity and a wider linear dynamic range.
MRM Transitions: The transition m/z 326.0 → 199.1 is highly specific for quantitation, as the loss of iodine is a highly efficient CID process.
Quantitative Data Comparison
Feature / Metric
Q-TOF (High-Resolution MS)
Triple Quadrupole (Low-Resolution MS)
Mass Accuracy
< 2 ppm
± 0.5 Da (Unit Resolution)
Precursor Ion (³⁵Cl)
m/z 325.9557
m/z 326.0
Primary Fragment (³⁵Cl)
m/z 199.0512
m/z 199.1
Sensitivity (LOD)
~1–5 ng/mL
~10–50 pg/mL
Dynamic Range
3–4 orders of magnitude
5–6 orders of magnitude
Best Application
Identifying unknown degradants
Routine quantitation & PK studies
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol utilizes a self-validating approach. The inclusion of a post-column infusion step ensures that matrix effects (ion suppression/enhancement) are actively monitored.
Step-by-Step LC-MS/MS Methodology
Phase 1: Sample Preparation
Stock Solution: Dissolve 1.0 mg of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine in 1.0 mL of LC-MS grade Acetonitrile (1 mg/mL).
Working Dilutions: Dilute the stock solution to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid promotes efficient protonation in the ESI source, increasing the yield of[M+H]⁺ ions[4].
Phase 2: Liquid Chromatography (LC) Parameters
Column: C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0.0 - 1.0 min: 5% B
1.0 - 4.0 min: Linear ramp to 95% B
4.0 - 5.0 min: Hold at 95% B
5.0 - 5.1 min: Return to 5% B (Equilibration for 1.5 min).
Flow Rate: 0.4 mL/min.
Phase 3: Mass Spectrometry (MS) Optimization
Source Parameters (ESI+):
Capillary Voltage: 3.5 kV
Desolvation Temperature: 350°C
Desolvation Gas Flow: 800 L/hr
Collision Energy (CE) Optimization: Perform a product ion scan at varying CE levels (10 eV, 20 eV, 30 eV, 40 eV).
Observation: At 15-20 eV, the loss of iodine (m/z 199.1) dominates. At 35-40 eV, secondary fragmentation (loss of morpholine, m/z 112.0) becomes prominent.
Validation: Monitor the ³⁵Cl and ³⁷Cl precursor ions simultaneously. A constant 3:1 ratio across the chromatographic peak validates the absence of co-eluting isobaric interferences.
Conclusion
For the structural characterization of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine, Q-TOF HRMS is indispensable due to its ability to resolve the complex isotopic clusters of chlorine and iodine, and to assign exact molecular formulas to fragments. However, once the fragmentation pathways (specifically the facile loss of the iodine radical and morpholine ring) are established, the Triple Quadrupole platform becomes the superior choice for high-sensitivity, high-throughput quantitative assays.
References
Characterization of metabolites of GLS4 in humans using ultrahigh-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. PubMed (NIH). Retrieved from:[Link]
Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. Retrieved from: [Link]
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metware Biotechnology. Retrieved from: [Link]
Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed (NIH). Retrieved from:[Link]
A Comparative Guide to the Reactivity of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine and 4-(2,5-dichloropyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, substituted pyrimidines stand out as a "privileged scaffold," forming the structural core of numerous therap...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, substituted pyrimidines stand out as a "privileged scaffold," forming the structural core of numerous therapeutic agents.[1] Their versatility and synthetic accessibility have made them a focal point in the development of treatments for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][2] The functionalization of the pyrimidine ring is a critical aspect of drug design, and the strategic choice of starting materials with varying reactivity profiles can significantly impact the efficiency and outcome of a synthetic campaign.
This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine and 4-(2,5-dichloropyrimidin-4-yl)morpholine . We will explore their differential reactivity in two major classes of reactions pivotal to drug discovery: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This analysis is supported by established chemical principles and includes detailed experimental protocols for comparative studies.
The Molecules at a Glance: Structural and Electronic Considerations
The key difference between the two molecules lies in the halogen atom at the 5-position of the pyrimidine ring: an iodine atom in the first molecule and a chlorine atom in the second. Both molecules share a chlorine atom at the 2-position and a morpholine substituent at the 4-position.
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.[3] The morpholine group, a common moiety in drug candidates for its favorable pharmacokinetic properties,[4] acts as an electron-donating group through its nitrogen atom, which can influence the overall electron density and reactivity of the pyrimidine ring.
I. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in drug discovery.[5][6][7] The reactivity of halopyrimidines in these transformations is predominantly governed by the carbon-halogen (C-X) bond strength, which dictates the ease of the rate-determining oxidative addition step.[8]
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is:
This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond undergoes oxidative addition with a palladium(0) catalyst much more readily than the stronger C-Cl bond.
Comparative Reactivity Profile
Reaction Type
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
4-(2,5-dichloropyrimidin-4-yl)morpholine
Rationale
Suzuki-Miyaura Coupling
High reactivity at C5-I
Low to moderate reactivity at C5-Cl
The C-I bond is significantly weaker than the C-Cl bond, leading to a much faster oxidative addition of the palladium catalyst.[10]
Sonogashira Coupling
High reactivity at C5-I
Low to moderate reactivity at C5-Cl
Similar to Suzuki coupling, the C-I bond's lability is the dominant factor for high reactivity.[7]
Buchwald-Hartwig Amination
High reactivity at C5-I
Low to moderate reactivity at C5-Cl
The oxidative addition of the C-X bond to the palladium catalyst is the initial and often rate-limiting step.[11]
This protocol describes a representative experiment to compare the reactivity of the two compounds in a Suzuki-Miyaura coupling reaction.
Objective: To qualitatively and quantitatively compare the reaction rates and yields of the Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid with 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine and 4-(2,5-dichloropyrimidin-4-yl)morpholine.
Materials:
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
4-(2,5-dichloropyrimidin-4-yl)morpholine
4-Methoxyphenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water
Internal standard (e.g., dodecane)
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
Reaction Setup: In two separate, oven-dried Schlenk tubes equipped with magnetic stir bars, add 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (0.1 mmol, 1.0 equiv) to one and 4-(2,5-dichloropyrimidin-4-yl)morpholine (0.1 mmol, 1.0 equiv) to the other. To each tube, add 4-methoxyphenylboronic acid (0.12 mmol, 1.2 equiv), potassium carbonate (0.3 mmol, 3.0 equiv), palladium(II) acetate (0.005 mmol, 5 mol%), and triphenylphosphine (0.01 mmol, 10 mol%).
Solvent Addition: To each tube, add a degassed mixture of 1,4-dioxane (2 mL) and water (0.5 mL).
Reaction Execution: Place both tubes in a preheated oil bath at 80 °C and stir vigorously.
Monitoring: At regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, and 24h), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Quench the aliquot with water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Analysis: Dissolve the residue in CDCl₃ containing a known amount of an internal standard. Analyze by ¹H NMR to determine the conversion to the product and the consumption of the starting material.
Expected Outcome: The reaction with 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is expected to proceed to high conversion within a much shorter timeframe compared to the reaction with 4-(2,5-dichloropyrimidin-4-yl)morpholine.
II. Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another cornerstone of heterocyclic chemistry, allowing for the introduction of a wide range of nucleophiles onto the pyrimidine ring.[12] The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The rate of an SNAr reaction is influenced by:
The electron-deficient nature of the aromatic ring: More electron-withdrawing groups on the ring accelerate the reaction by stabilizing the Meisenheimer intermediate.
The nature of the leaving group: The ability of the leaving group to depart is crucial. For SNAr reactions, the leaving group ability often follows the trend F > Cl > Br > I, which is the reverse of the trend observed in cross-coupling reactions.[13] This is because the rate-determining step is typically the initial nucleophilic attack, and the electronegativity of the halogen influences the electrophilicity of the carbon atom it is attached to.
The position of the leaving group: On the pyrimidine ring, the general order of reactivity for SNAr is C4(6) > C2 >> C5.[13]
Comparative Reactivity Profile
For both 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine and 4-(2,5-dichloropyrimidin-4-yl)morpholine, the most likely position for SNAr to occur is at the C2 position, as the C4 position is already substituted with a morpholine group, and the C5 position is significantly less activated.
Since both molecules possess a chlorine atom at the C2 position, a direct comparison of their reactivity at this site is most relevant. The key difference then becomes the electronic influence of the halogen at the C5 position. Iodine is less electronegative than chlorine, which might slightly decrease the overall electrophilicity of the pyrimidine ring in the iodo-compound compared to the dichloro-compound. However, this effect is likely to be minor.
A direct SNAr at the C5 position is highly unlikely for both compounds under typical conditions due to the low intrinsic reactivity of this position.
Reaction Site
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
4-(2,5-dichloropyrimidin-4-yl)morpholine
Rationale
C2-Cl
Moderate reactivity
Moderate reactivity
Both have a chlorine at the activated C2 position. The electronic difference between I and Cl at C5 is expected to have a minimal impact on the reactivity at C2.
C5-X
Very low reactivity (X=I)
Very low reactivity (X=Cl)
The C5 position is the least activated towards SNAr on the pyrimidine ring.
Experimental Protocol: Comparative SNAr with a Secondary Amine
This protocol outlines an experiment to compare the SNAr reactivity of the two compounds at the C2 position.
Objective: To compare the rate of SNAr at the C2-chloro position of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine and 4-(2,5-dichloropyrimidin-4-yl)morpholine with a secondary amine nucleophile.
Materials:
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
4-(2,5-dichloropyrimidin-4-yl)morpholine
Pyrrolidine
N,N-Diisopropylethylamine (DIPEA)
Dimethyl sulfoxide (DMSO)
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis
Procedure:
Reaction Setup: In two separate, oven-dried microwave vials equipped with magnetic stir bars, add 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (0.1 mmol, 1.0 equiv) to one and 4-(2,5-dichloropyrimidin-4-yl)morpholine (0.1 mmol, 1.0 equiv) to the other.
Reagent Addition: To each vial, add pyrrolidine (0.12 mmol, 1.2 equiv), DIPEA (0.2 mmol, 2.0 equiv), and DMSO (1 mL).
Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath at 120 °C.
Monitoring: At regular time intervals (e.g., 1h, 2h, 4h, 8h, and 24h), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Quench the aliquot with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Analysis: Dissolve the residue in DMSO-d₆ containing a known amount of an internal standard. Analyze by ¹H NMR to determine the conversion to the C2-pyrrolidinyl product.
Expected Outcome: The reaction rates for both compounds are expected to be broadly similar, with only minor differences attributable to the subtle electronic effects of the C5-halogen.
Caption: Comparative reactivity in Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
Caption: Comparative reactivity in SNAr at the C2 position.
Conclusion and Strategic Recommendations
The choice between 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine and 4-(2,5-dichloropyrimidin-4-yl)morpholine should be guided by the intended synthetic strategy.
For selective functionalization at the C5 position via palladium-catalyzed cross-coupling reactions, 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is the superior choice. Its high reactivity at the C-I bond allows for the use of milder reaction conditions and offers excellent selectivity over the C2-chloro position. This enables a sequential functionalization strategy, where the C5 position can be modified first, followed by a subsequent reaction at the C2 position under more forcing conditions if desired.
For reactions where functionalization at the C2 position is the primary goal, either compound can be used, with 4-(2,5-dichloropyrimidin-4-yl)morpholine being a more cost-effective option if no subsequent reaction at C5 is planned. The reactivity at the C2-chloro position is comparable for both molecules in SNAr reactions. In cross-coupling reactions, selective functionalization at the C2 position of the dichloro compound can be challenging and may require specialized catalytic systems that favor C2 over C4(6) positions.[14]
By understanding the fundamental principles of reactivity outlined in this guide, researchers can make informed decisions in the selection of these valuable building blocks, ultimately leading to more efficient and successful synthetic campaigns in the pursuit of novel therapeutic agents.
References
Benchchem. The Architectural Versatility of Substituted Pyrimidines: A Deep Dive into a Privileged Scaffold in Drug Discovery.
National Center for Biotechnology Information. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
Buchwald–Hartwig amination - Wikipedia.
QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF.
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
ResearchGate. An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine | Request PDF.
National Center for Biotechnology Information. One-pot Double Suzuki Couplings of Dichloropyrimidines.
National Center for Biotechnology Information. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs.
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
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ACS Publications. We Already Know Everything about Oxidative Addition to Pd(0): Do We? | ACS Catalysis.
Benchchem. Nucleophilic aromatic substitution and Methylation reaction of 2,4-Dichloropyrimidine.
Benchchem. Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
Nucleophilic aromatic substitution - Wikipedia.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
MDPI. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents.
Sonogashira coupling - Wikipedia.
Frontiers. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
National Center for Biotechnology Information. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
Watson International. 4-(2,5-dichloropyrimidin-4-yl)morpholine CAS 66298-49-5.
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
Benchchem. Comparative Analysis of 4-(1-Chloropropan-2-yl)morpholine: A Predictive Cross-Reactivity Profile.
National Center for Biotechnology Information. Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C−H Activation.
ACS Publications. Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks | Chemical Reviews.
Orthogonal Functionalization: Regioselectivity Comparison of C-2 Chlorine vs. C-5 Iodine in 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
As drug discovery programs increasingly rely on densely functionalized heterocycles, the ability to selectively modify specific positions on a core scaffold without the use of protecting groups is paramount. 4-(2-Chloro-...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly rely on densely functionalized heterocycles, the ability to selectively modify specific positions on a core scaffold without the use of protecting groups is paramount. 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is a highly versatile pyrimidine building block. With the C-4 position already occupied by a morpholine ring, researchers are left with two halogenated sites: a chlorine at C-2 and an iodine at C-5.
This guide provides an in-depth technical comparison of the regioselectivity between these two positions, detailing the mechanistic causality that allows for completely orthogonal functionalization.
Mechanistic Causality: The "Why" Behind the Selectivity
The regioselective divergence of this scaffold is driven by two fundamentally different chemical principles: electrophilicity (driving
SNAr
) and bond dissociation energy (driving transition-metal catalysis).
The C-2 Chlorine: Driven by Electrophilicity
The pyrimidine ring is inherently
π
-electron deficient. The nitrogen atoms at positions 1 and 3 exert strong inductive and resonance electron-withdrawing effects. This makes the C-2 position highly electrophilic. When a nucleophile attacks C-2, the resulting negative charge is stabilized by both adjacent nitrogen atoms, forming a low-energy Meisenheimer complex. Regioselective
SNAr
reactions permit sequential substitution on pyrimidines, where highly electrophilic positions react readily with amines (1)[1]. The C-5 position lacks this ortho/para nitrogen stabilization, rendering the C-5 iodine inert to
SNAr
conditions.
The C-5 Iodine: Driven by Bond Dissociation Energy (BDE)
While C-5 is electronically deactivated toward nucleophilic attack, it is highly susceptible to transition-metal-catalyzed cross-coupling. The critical factor here is the Bond Dissociation Energy (BDE). Density Functional Theory (DFT) analysis and experimental data reveal that the C-5 (C–I) position exhibits a BDE that is approximately 25.84 kcal/mol lower than the C-2 (C–Cl) bond (2)[2]. This massive thermodynamic differential dictates that Palladium(0) will undergo rapid and exclusive oxidative addition at the C-I bond, leaving the stronger C-Cl bond untouched.
Mechanistic causality driving site-specific functionalization at C-2 and C-5.
Quantitative Comparison
To effectively design synthetic routes, researchers must understand the contrasting operational parameters required for each site.
Because the reactivity drivers are completely decoupled, you can perform an
SNAr
at C-2 without affecting the C-5 iodine, or perform a Suzuki coupling at C-5 without hydrolyzing the C-2 chlorine.
Orthogonal reactivity pathways for C-2 SNAr and C-5 cross-coupling.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific isotopic signatures via LC-MS, you can definitively prove that chemoselectivity was maintained.
Protocol A: Regioselective
SNAr
at C-2 (Amination)
Objective: Displace the C-2 chlorine with an aliphatic amine while preserving the C-5 iodine.
Causality: 1-Butanol provides a protic environment that hydrogen-bonds with the departing chloride ion, accelerating the rate-determining addition step. DIPEA acts as a non-nucleophilic acid scavenger.
Setup: In a reaction vial, charge 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (1.0 equiv) and the desired secondary amine (1.2 equiv).
Base & Solvent: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) and suspend the mixture in 1-butanol (0.2 M).
Reaction: Seal the vial and heat to 80 °C for 4–6 hours.
Self-Validation (LC-MS): Analyze the crude mixture. The product mass must exhibit the distinct mass defect and isotopic signature of a single Iodine atom (monoisotopic mass +126 Da relative to the des-iodo core). The absence of a 3:1 (M : M+2) chlorine isotope pattern confirms the complete displacement of the C-2 Cl.
Protocol B: Regioselective Suzuki-Miyaura Coupling at C-5
Objective: Couple an arylboronic acid at the C-5 position while preserving the C-2 chlorine.
Causality: The massive BDE difference ensures Pd(0) inserts exclusively into the C-I bond. The biphasic Dioxane/Water system dissolves both the organic substrate and the inorganic base, while the moderate temperature prevents background
SNAr
hydrolysis of the C-Cl bond by hydroxide ions.
Setup: In a Schlenk flask under inert atmosphere (N2/Argon), combine 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (1.0 equiv), an arylboronic acid (1.05 equiv), and K2CO3 (2.0 equiv).
Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M). Add Pd(dppf)Cl₂ (0.05 equiv).
Reaction: Heat the reaction to 80 °C for 2–4 hours with vigorous stirring.
Self-Validation (LC-MS): Analyze the crude mixture. The product mass must exhibit the characteristic 3:1 ratio of the M and M+2 peaks , which is the definitive isotopic signature of a preserved Chlorine atom. The disappearance of the heavy iodine mass confirms exclusive reaction at C-5.
References
Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines
ACS Publications[Link][2]
A Researcher's Guide to Maximizing Yields in Cross-Coupling Reactions with 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
In the landscape of modern drug discovery and development, the synthesis of complex heterocyclic scaffolds is of paramount importance. The substituted pyrimidine, 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine, represents a...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and development, the synthesis of complex heterocyclic scaffolds is of paramount importance. The substituted pyrimidine, 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine, represents a valuable building block, featuring two distinct halogen atoms that offer differential reactivity for sequential functionalization. This guide provides an in-depth comparison of various palladium-catalyzed cross-coupling strategies to functionalize this substrate, with a focus on achieving optimal reaction yields. We will delve into the mechanistic rationale behind reagent selection and provide detailed experimental protocols for researchers to adapt and implement in their own laboratories.
The Challenge of Selective Functionalization
The key to unlocking the synthetic potential of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine lies in the selective reaction at either the C-I or C-Cl bond. It is a well-established principle in palladium-catalyzed cross-coupling that the reactivity of aryl halides follows the trend I > Br > OTf > Cl.[1] This inherent difference in reactivity provides a strategic handle for selective functionalization. The initial coupling should be targeted at the more reactive C-I bond, leaving the C-Cl bond intact for a subsequent transformation.
Strategic Selection of Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions are at the disposal of the synthetic chemist for the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3] The choice of reaction is dictated by the nature of the desired substituent to be introduced. Below, we evaluate the most pertinent cross-coupling methodologies for the functionalization of our target substrate.
Suzuki-Miyaura Coupling: This reaction is a robust and widely used method for the formation of C-C bonds between an organoboron reagent and an organic halide.[4][5][6] Its advantages include the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions.
Stille Coupling: The Stille reaction employs organotin reagents and is known for its tolerance of a wide range of functional groups.[7][8][9][10][11] While powerful, the toxicity of organotin compounds and the difficulty in removing tin byproducts can be a drawback.[9]
Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling is a powerful tool for C-C bond formation, often exhibiting high reactivity and yields.[12][13][14] Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times.[12]
Buchwald-Hartwig Amination: For the introduction of nitrogen-based nucleophiles, the Buchwald-Hartwig amination is the premier method.[15][16][17][18] This reaction has revolutionized the synthesis of arylamines.
Sonogashira Coupling: This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[19][20][21] It typically employs a palladium catalyst and a copper(I) co-catalyst.[20]
Heck Reaction: The Heck reaction forms a new C-C bond between an unsaturated halide and an alkene.[22][23][24] It is a valuable method for the synthesis of substituted alkenes.[22]
Comparative Yield Analysis: A Hypothetical Screening Approach
Coupling Reaction
Reagent
Catalyst System
Base
Solvent
Expected Yield Range
Key Considerations
Suzuki-Miyaura
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
70-95%
The choice of base is crucial for activating the boronic acid.[4]
Stille
Tributyl(phenyl)stannane
Pd(PPh₃)₄
-
Toluene
65-90%
Additives like CuI or CsF can accelerate the reaction.[7]
The stereoselectivity of the product should be considered.[23]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments.
General Procedure for Palladium-Catalyzed Cross-Coupling
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
1. Suzuki-Miyaura Coupling Protocol
To a flame-dried round-bottom flask, add 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
Evacuate and backfill the flask with nitrogen three times.
Add Pd(PPh₃)₄ (0.05 eq.) to the flask.
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
2. Stille Coupling Protocol
To a flame-dried round-bottom flask, add 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (1.0 eq.) and tributyl(phenyl)stannane (1.1 eq.).
Evacuate and backfill the flask with nitrogen three times.
Add Pd(PPh₃)₄ (0.05 eq.) to the flask.
Add anhydrous, degassed toluene.
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to remove tin byproducts.[9]
Filter the mixture through celite and extract the filtrate with an organic solvent.
Dry the organic layer, concentrate, and purify by column chromatography.
3. Buchwald-Hartwig Amination Protocol
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 eq.), XPhos (0.03 eq.), and sodium tert-butoxide (1.4 eq.).
Evacuate and backfill the tube with nitrogen three times.
Add a solution of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine (1.0 eq.) in anhydrous, degassed toluene.
Add aniline (1.2 eq.).
Seal the tube and heat to the desired temperature (e.g., 100 °C) with stirring.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.
Dry, concentrate, and purify the product by column chromatography.[18]
Mechanistic Considerations and Visualization
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki, Stille, and Negishi), and reductive elimination.[1][25] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands often promote oxidative addition and reductive elimination, leading to higher yields.[2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion and Future Directions
The selective functionalization of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is a critical step in the synthesis of novel compounds for drug discovery. This guide has provided a comprehensive overview of the key cross-coupling reactions that can be employed for this purpose, along with a rationale for selecting the appropriate reagents and conditions. While the provided yield ranges are based on established reactivity patterns, experimental verification is essential. By following the detailed protocols and understanding the underlying mechanistic principles, researchers can efficiently screen various coupling partners and optimize reaction conditions to achieve the highest possible yields. The unreacted C-Cl bond on the pyrimidine ring of the product serves as a valuable synthetic handle for further diversification, opening up a wide range of possibilities for the creation of novel molecular architectures.
References
The Stille Reaction - Chem 115 Myers.
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.
Negishi coupling - Wikipedia. Available from: [Link]
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
Development of a Scalable Negishi Cross-Coupling Process for the Preparation of 2-chloro- 5-(1 - DOI. Available from: [Link]
Stille reaction - Wikipedia. Available from: [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
Heck Reaction - Organic Chemistry Portal. Available from: [Link]
Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]
Negishi Coupling - Organic Chemistry Portal. Available from: [Link]
The Negishi Cross-Coupling Reaction - Denmark. Available from: [Link]
Sonogashira coupling : r/Chempros - Reddit. Available from: [Link]
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. Available from: [Link]
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC. Available from: [Link]
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - RSC Publishing. Available from: [Link]
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available from: [Link]
Advances in Cross-Coupling Reactions - MDPI. Available from: [Link]
Heck Reaction - Chemistry LibreTexts. Available from: [Link]
The Heck Reaction in Ionic Liquids: Progress and Challenges - MDPI. Available from: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. Available from: [Link]
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